Demethylmaprotiline-d2-1
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C19H21N |
|---|---|
Molekulargewicht |
265.4 g/mol |
IUPAC-Name |
2,2-dideuterio-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine |
InChI |
InChI=1S/C19H21N/c20-13-5-11-19-12-10-14(15-6-1-3-8-17(15)19)16-7-2-4-9-18(16)19/h1-4,6-9,14H,5,10-13,20H2/i5D2 |
InChI-Schlüssel |
IFHUOEQJTQWFGJ-BFWBPSQCSA-N |
Isomerische SMILES |
[2H]C([2H])(CC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)CN |
Kanonische SMILES |
C1CC2(C3=CC=CC=C3C1C4=CC=CC=C42)CCCN |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Demethylmaprotiline-d2-1: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demethylmaprotiline-d2-1, also known as Normaprotiline-d2-1, is the deuterium-labeled form of Desmethylmaprotiline. Desmethylmaprotiline is the principal and pharmacologically active metabolite of Maprotiline, a tetracyclic antidepressant. Due to its structural similarity and identical chemical behavior to the endogenous analyte, this compound serves as an ideal internal standard for quantitative bioanalytical studies. The incorporation of two deuterium (B1214612) atoms provides a distinct mass shift, enabling precise quantification by mass spectrometry while maintaining co-elution with the non-labeled analyte during chromatographic separation. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, mechanism of action of the parent compound, and detailed experimental protocols for its application in research.
Physicochemical and Pharmacological Properties
This compound is primarily utilized in research settings for pharmacokinetic and metabolic studies of Maprotiline. The following tables summarize the key quantitative data for this compound and the receptor binding profile of its parent compound, Maprotiline.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₉D₂N | InvivoChem |
| Molecular Weight | 265.39 g/mol | InvivoChem |
| Purity | ≥98% | InvivoChem |
| Appearance | Solid | InvivoChem |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | InvivoChem |
Table 2: Receptor Binding Profile of Maprotiline (Parent Compound of Desmethylmaprotiline)
| Receptor/Transporter | Ki (nM) | Species | Reference |
| Norepinephrine (B1679862) Transporter (NET) | 1.1 | Rat | Richelson, E. (1997) |
| Serotonin Transporter (SERT) | 129 | Rat | Richelson, E. (1997) |
| Dopamine Transporter (DAT) | >10,000 | Rat | Richelson, E. (1997) |
| Histamine H₁ Receptor | 1.1 | Human | Tatsumi, M. et al. (1997) |
| α₁-Adrenergic Receptor | 25 | Human | Tatsumi, M. et al. (1997) |
| Muscarinic M₁ Receptor | 130 | Human | Tatsumi, M. et al. (1997) |
Mechanism of Action: Norepinephrine Reuptake Inhibition
Desmethylmaprotiline, the non-deuterated analogue of this compound, functions as a potent and selective norepinephrine reuptake inhibitor (NRI). By blocking the norepinephrine transporter (NET) in the presynaptic neuronal membrane, it increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission. This mechanism is believed to be responsible for the antidepressant effects of its parent drug, Maprotiline.
Signaling Pathway of a Norepinephrine Reuptake Inhibitor
Caption: Norepinephrine Reuptake Inhibitor (NRI) Mechanism of Action.
Experimental Protocols
Representative Synthesis of this compound
A specific, detailed synthesis protocol for this compound is not publicly available as it is a commercial product. However, a representative synthesis can be conceptualized based on common methods for deuterium labeling. A plausible route would involve the N-demethylation of Maprotiline to yield Desmethylmaprotiline, followed by a deuteration step.
Caption: A representative workflow for the synthesis of this compound.
Protocol for Quantitative Analysis of Desmethylmaprotiline in Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol is a representative example based on common bioanalytical methods.
1. Materials and Reagents:
-
Blank human plasma
-
Desmethylmaprotiline analytical standard
-
This compound (Internal Standard, IS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges
2. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Desmethylmaprotiline in methanol.
-
IS Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 ACN:Water to create calibration standards (e.g., 1-1000 ng/mL). Prepare a working solution of the IS at a fixed concentration (e.g., 100 ng/mL) in 50:50 ACN:Water.
3. Sample Preparation (Solid Phase Extraction):
-
Thaw plasma samples, calibration standards, and quality control (QC) samples.
-
To 100 µL of each sample, add 20 µL of the IS working solution.
-
Vortex mix for 30 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Desmethylmaprotiline and this compound.
5. Data Analysis:
-
Integrate the peak areas for the analyte and the IS.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples using the calibration curve.
Workflow for Bioanalytical Method Using a Deuterated Internal Standard
Caption: Workflow for quantitative bioanalysis using a deuterated internal standard.
Conclusion
This compound is an essential tool for researchers in drug development and pharmacology. Its use as an internal standard ensures the accuracy and precision of quantitative bioanalytical methods for its parent compound, Desmethylmaprotiline, and the precursor drug, Maprotiline. This guide provides a comprehensive overview of its properties and a framework for its application in a research setting. The detailed protocols and diagrams are intended to aid researchers in designing and implementing robust analytical methodologies.
An In-Depth Technical Guide to Demethylmaprotiline-d2-1: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of Demethylmaprotiline-d2-1. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly those with an interest in deuterated compounds and their therapeutic potential. This document includes detailed data presentations, experimental considerations, and visualizations of relevant biological pathways to facilitate a thorough understanding of this compound.
Chemical Identity and Physicochemical Properties
This compound is the deuterated analog of Demethylmaprotiline (also known as Normaprotiline), the primary active metabolite of the tetracyclic antidepressant Maprotiline (B82187). The deuteration, indicated by "-d2", involves the substitution of two hydrogen atoms with deuterium (B1214612). The "-1" suffix in the nomenclature typically designates a specific isotopologue, often referring to the position of the deuterium labeling. While the exact position of deuteration in "this compound" is not consistently and publicly documented across all sources, it is crucial for researchers to confirm this information through analytical documentation, such as a Certificate of Analysis (CoA), from the supplier.
The incorporation of deuterium can significantly alter the metabolic profile of a drug by strengthening the carbon-deuterium bond compared to the carbon-hydrogen bond. This kinetic isotope effect can slow down metabolic processes, potentially leading to an improved pharmacokinetic profile, such as a longer half-life and reduced formation of certain metabolites.
Table 1: Physicochemical Properties of Demethylmaprotiline and its Deuterated Analog
| Property | Demethylmaprotiline | Demethylmaprotiline-d2 |
| Molecular Formula | C₁₉H₂₁N | C₁₉H₁₉D₂N |
| Molecular Weight | 263.38 g/mol | 265.39 g/mol [1] |
| Appearance | White to Off-White Solid | Solid at room temperature[1] |
| CAS Number | 5721-37-9 | Not consistently available |
| IUPAC Name | 3-(9,10-dihydro-9,10-ethanoanthracen-9-yl)propan-1-amine | (Deuterated analog of the same) |
Spectroscopic and Analytical Data
The structural elucidation and purity assessment of this compound rely on various analytical techniques. Below is a summary of expected and reported data for the non-deuterated parent compound, which serves as a reference for the analysis of its deuterated counterpart.
Table 2: Spectroscopic and Chromatographic Data for Demethylmaprotiline
| Analytical Technique | Data |
| GC-MS | Spectra available in chemical databases. |
| LC-MS | Accession ID: MSBNK-Waters-WA002075; Retention Time: 14.460 min (XTerra C18MS column)[2] |
| Collision Cross Section | 163.1 Ų ([M+H]⁺)[2] |
| Kovats Retention Index | 2307.2 (Semi-standard non-polar)[2] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are often proprietary. However, this section outlines general methodologies that are applicable and should be adapted and optimized based on specific laboratory conditions and available starting materials.
Synthesis of Deuterated Analogs
The synthesis of deuterated compounds like this compound typically involves the use of deuterated reagents in one or more steps of the synthetic pathway. A common strategy is the reduction of a suitable precursor with a deuterium source. For instance, a ketone or an imine intermediate could be reduced using a deuterated reducing agent such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄). Another approach involves hydrogen-deuterium exchange reactions under specific catalytic conditions.
A plausible, though not explicitly documented, synthetic route could involve the reductive amination of a suitable aldehyde or ketone precursor with a deuterated amine or the reduction of an amide or nitrile precursor with a deuterated reducing agent. Researchers should consult literature on the synthesis of maprotiline and its analogs for relevant synthetic strategies that can be adapted for the introduction of deuterium.
Analytical Characterization
The confirmation of the chemical structure, isotopic enrichment, and purity of this compound requires a combination of analytical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the overall chemical structure. The absence or reduced intensity of signals in the ¹H NMR spectrum at specific chemical shifts, coupled with corresponding changes in the ¹³C NMR spectrum, can confirm the location of deuterium labeling. ²H (Deuterium) NMR can also be used to directly observe the deuterium atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula and the degree of deuteration by providing an accurate mass measurement. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used for both identification and quantification, as well as for assessing purity. Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis.
Pharmacological Profile and Signaling Pathways
Demethylmaprotiline is a pharmacologically active molecule that primarily acts as a potent and selective norepinephrine (B1679862) reuptake inhibitor (NRI). Its mechanism of action also includes antagonist activity at histamine (B1213489) H1 receptors and muscarinic acetylcholine (B1216132) receptors, contributing to some of its side effects.
Norepinephrine Reuptake Inhibition
The primary therapeutic effect of Demethylmaprotiline is attributed to its ability to block the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[3][4] This blockade leads to an increased concentration and prolonged availability of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.
Caption: Inhibition of the Norepinephrine Transporter (NET) by this compound.
Antihistaminic Activity
Demethylmaprotiline also exhibits antagonist activity at the histamine H1 receptor.[5] The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade involving phospholipase C (PLC) and the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and the activation of protein kinase C (PKC), resulting in various physiological responses, including allergic and inflammatory reactions. By blocking the H1 receptor, Demethylmaprotiline can mitigate these effects, which also contributes to its sedative side effects.
Caption: Antagonism of the Histamine H1 Receptor Signaling Pathway.
Anticholinergic Activity
Demethylmaprotiline acts as an antagonist at muscarinic acetylcholine receptors.[6] These GPCRs are involved in the parasympathetic nervous system and mediate various physiological functions. The blockade of these receptors by Demethylmaprotiline can lead to common anticholinergic side effects such as dry mouth, blurred vision, constipation, and urinary retention. The M1, M3, and M5 subtypes are primarily coupled to Gq proteins, leading to PLC activation, while M2 and M4 receptors are coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels.
Caption: Antagonism of Muscarinic Acetylcholine Receptor Signaling.
Conclusion
This compound is a valuable tool for researchers studying the pharmacology of norepinephrine reuptake inhibitors and the effects of deuteration on drug metabolism and pharmacokinetics. This guide has provided a summary of its chemical and physical properties, alongside an overview of relevant experimental methodologies and the key signaling pathways through which its non-deuterated parent compound exerts its effects. For definitive structural information and quantitative data, researchers are strongly encouraged to obtain and consult the Certificate of Analysis from their supplier. Further investigation into the specific metabolic pathways of this compound will be crucial in fully elucidating the therapeutic potential of its deuteration.
References
- 1. Demethylmaprotiline-d2 (Normaprotiline-d2) | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 2. Desmethylmaprotiline | C19H21N | CID 119409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Norepinephrine transporter - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Norepinephrine transport-mediated gene expression in noradrenergic neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
An In-depth Technical Guide to the Synthesis and Purification of Demethylmaprotiline-d2-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic route and purification strategy for Demethylmaprotiline-d2-1, a deuterated analog of the active metabolite of the tetracyclic antidepressant maprotiline (B82187). Given the absence of a directly published synthesis for this specific isotopologue, this guide outlines a scientifically sound, multi-step approach based on established chemical transformations for similar molecules. The methodologies are detailed to assist researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.
Introduction
Demethylmaprotiline, the primary active metabolite of maprotiline, is a potent norepinephrine (B1679862) reuptake inhibitor.[1][2][3] Isotopic labeling with deuterium (B1214612) is a critical tool in drug development, particularly for use as an internal standard in quantitative bioanalysis by mass spectrometry, enabling precise pharmacokinetic and metabolic studies.[4] The "-d2-1" designation indicates the presence of two deuterium atoms at the first carbon of the N-propyl side chain. This guide details a proposed synthesis commencing with the N-demethylation of maprotiline, followed by a deuteration step, and concluding with a robust purification protocol.
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned in two principal stages:
-
N-demethylation of Maprotiline: The conversion of the tertiary amine in maprotiline to a secondary amine, yielding N-desmethylmaprotiline.
-
Deuteration of N-desmethylmaprotiline: The introduction of the deuterium label via reductive amination.
Stage 1: N-demethylation of Maprotiline
Several methods are reported for the N-demethylation of tertiary amines and can be adapted for maprotiline.[5][6][7] One common and effective method involves the use of chloroformates, such as 1-chloroethyl chloroformate, followed by hydrolysis.
Experimental Protocol:
-
Reaction Setup: To a solution of Maprotiline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (B109758) or 1,2-dichloroethane, 1-chloroethyl chloroformate (1.2 eq) is added dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Intermediate Hydrolysis: Upon completion, the solvent is removed under reduced pressure. The resulting carbamate (B1207046) intermediate is then dissolved in methanol (B129727) and heated to reflux to effect hydrolysis and yield N-desmethylmaprotiline.[5]
-
Work-up and Isolation: After cooling, the solvent is evaporated, and the residue is partitioned between an aqueous basic solution (e.g., 1M NaOH) and an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude N-desmethylmaprotiline.
Stage 2: Synthesis of this compound via Reductive Amination
The introduction of the deuterium atoms at the desired position can be achieved through reductive amination of N-desmethylmaprotiline using a deuterated aldehyde and a suitable reducing agent.[8][9]
Experimental Protocol:
-
Reaction Setup: N-desmethylmaprotiline (1.0 eq) is dissolved in a suitable solvent, such as methanol or acetonitrile (B52724). To this solution, deuterated paraformaldehyde (paraformaldehyde-d2) or an aqueous solution of formaldehyde-d2 (1.5 eq) is added, followed by a reducing agent. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are commonly used for this transformation.[9] The reaction is typically carried out at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by LC-MS to confirm the formation of the desired product by observing the corresponding mass shift.
-
Work-up and Isolation: Once the reaction is complete, the reaction mixture is quenched, typically by the addition of water or a dilute acid. The pH is then adjusted to be basic, and the product is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over a suitable drying agent, and concentrated in vacuo to provide the crude this compound.
Purification of this compound
Purification of the final compound is critical to remove any unreacted starting materials, reagents, and byproducts. A multi-step purification strategy is recommended, culminating in preparative high-performance liquid chromatography (HPLC).
Experimental Protocol:
-
Initial Purification (Column Chromatography): The crude product from the synthesis can be subjected to flash column chromatography on silica (B1680970) gel. A gradient elution system, for example, a mixture of dichloromethane and methanol with a small percentage of ammonium (B1175870) hydroxide (B78521) to prevent tailing, can be employed.
-
Final Purification (Preparative HPLC): For high-purity material suitable for use as an analytical standard, preparative reversed-phase HPLC is the method of choice.[10]
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile in water or a buffer (e.g., ammonium acetate (B1210297) or formic acid) is a common mobile phase system. The exact gradient will need to be optimized based on analytical HPLC runs.
-
Detection: UV detection at a suitable wavelength (e.g., 214 nm or 254 nm) is used to monitor the elution of the product.[11]
-
Fraction Collection: Fractions corresponding to the product peak are collected, combined, and the solvent is removed under reduced pressure to yield the purified this compound. The final product should be characterized by LC-MS and NMR to confirm its identity and purity.
-
Data Presentation
The following tables summarize the expected materials and representative quantitative data for the synthesis and purification of this compound. Note that the yields and purity are typical values for similar reactions and may vary.
Table 1: Key Reagents and Materials
| Reagent/Material | Supplier | Purpose |
| Maprotiline | Commercial Source | Starting Material |
| 1-Chloroethyl chloroformate | Commercial Source | N-demethylation |
| Dichloromethane (anhydrous) | Commercial Source | Solvent |
| Methanol | Commercial Source | Solvent |
| Paraformaldehyde-d2 | Commercial Source | Deuterium Source |
| Sodium cyanoborohydride | Commercial Source | Reducing Agent |
| Ethyl acetate | Commercial Source | Extraction Solvent |
| Hexanes | Commercial Source | Extraction Solvent |
| Silica Gel (for column chromatography) | Commercial Source | Stationary Phase |
| Preparative HPLC C18 column | Commercial Source | Stationary Phase |
| Acetonitrile (HPLC grade) | Commercial Source | Mobile Phase |
| Water (HPLC grade) | Commercial Source | Mobile Phase |
| Ammonium Hydroxide | Commercial Source | Mobile Phase Modifier |
Table 2: Representative Quantitative Data
| Step | Product | Starting Material | Typical Yield (%) | Purity (by HPLC) (%) |
| N-demethylation | N-desmethylmaprotiline | Maprotiline | 75-85 | >90 (crude) |
| Reductive Amination | This compound | N-desmethylmaprotiline | 60-70 | >85 (crude) |
| Purification | This compound | Crude Product | 80-90 (recovery) | >98 |
Mandatory Visualizations
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Signaling Pathway of Maprotiline (and its Demethylated Metabolite)
Caption: Mechanism of action of Maprotiline/Demethylmaprotiline.
This guide provides a robust framework for the synthesis and purification of this compound. Researchers should note that while the proposed methods are based on well-established chemical principles, optimization of reaction conditions and purification parameters will be necessary to achieve the desired yield and purity. Standard laboratory safety procedures should be followed at all times.
References
- 1. Maprotiline | C20H23N | CID 4011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. itim-cj.ro [itim-cj.ro]
- 3. mims.com [mims.com]
- 4. LC-MS/MS Analysis of 58 Antipsychotics and Antidepressants in Human Urine [restek.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of a secondary N-desmethyl and a tertiary N-cyclopropylmethyl bridged hexahydroaporphine as precursors to bicyclic opioid ligands [pubmed.ncbi.nlm.nih.gov]
- 7. N-Dealkylation of Amines [mdpi.com]
- 8. Synthesis of α-Deuterated Primary Amines via Reductive Deuteration of Oximes Using D2O as a Deuterium Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of maprotiline and N-desmethylmaprotiline from biological fluids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liquid chromatographic separation of antidepressant drugs: II. Amoxapine and maprotiline - PubMed [pubmed.ncbi.nlm.nih.gov]
Certificate of Analysis: Demethylmaprotiline-d2-1 - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the data and methodologies associated with the certificate of analysis for Demethylmaprotiline-d2-1, a deuterated internal standard critical for pharmacokinetic and metabolic studies of its parent compound, maprotiline (B82187).
Compound Identification and Specifications
This compound, also known as Normaprotiline-d2, is the primary metabolite of maprotiline with two deuterium (B1214612) atoms incorporated for use as an internal standard in quantitative bioanalysis.
| Identifier | Value |
| Product Name | This compound |
| Synonyms | Normaprotiline-d2, Desmethylmaprotiline-d2 |
| Molecular Formula | C₂₀H₂₁D₂N |
| Molecular Weight | 279.44 g/mol |
| CAS Number | Not available |
| Chemical Structure | See Figure 1 |
Quantitative Analysis Summary
The following table summarizes the key quantitative data obtained from the analysis of a representative lot of this compound.
| Test | Specification | Result | Method |
| Chemical Purity | ≥98% | 99.5% | HPLC-UV |
| Isotopic Purity | ≥99% atom % D | 99.6% atom % D | Mass Spectrometry |
| Deuterium Incorporation | Report | d2: 99.6%, d1: 0.3%, d0: 0.1% | Mass Spectrometry |
| Concentration (if in solution) | 1.0 mg/mL ± 5% | 1.02 mg/mL | Gravimetric with HPLC-UV verification |
| Residual Solvents | ≤0.5% | Conforms | Headspace GC-MS |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
High-Performance Liquid Chromatography (HPLC-UV) for Chemical Purity
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.
-
Column: Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Purity Calculation: The purity is determined by the area percent method, where the peak area of the main component is divided by the total area of all peaks detected.
Mass Spectrometry for Isotopic Purity and Deuterium Incorporation
-
Instrumentation: Sciex Triple Quad 5500 Mass Spectrometer with an electrospray ionization (ESI) source.
-
Infusion Solvent: 50:50 Acetonitrile:Water with 0.1% Formic Acid.
-
Ionization Mode: Positive Ion Electrospray (ESI+).
-
Scan Type: Full scan from m/z 270-290.
-
Data Analysis: The relative abundance of the d0, d1, and d2 isotopic peaks is used to calculate the isotopic purity and the distribution of deuterium incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Instrumentation: Bruker Avance III 400 MHz NMR Spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
¹H NMR: The spectrum is acquired to confirm the overall structure of the molecule. The absence of a signal at the position corresponding to the deuterated site confirms the location of the deuterium labels.
-
¹³C NMR: The spectrum provides confirmation of the carbon skeleton.
Visualizations
Chemical Structure
Caption: Chemical structure of this compound.
Analytical Workflow for Certification
Caption: Analytical workflow for the certification of this compound.
Metabolic Pathway of Maprotiline
Caption: Metabolic pathway of Maprotiline to Demethylmaprotiline.
Navigating the Analytical Landscape of Demethylmaprotiline: A Technical Guide to the Application of its Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the challenges and solutions surrounding the analytical quantification of Demethylmaprotiline, a primary metabolite of the tetracyclic antidepressant Maprotiline (B82187). While a specific Chemical Abstracts Service (CAS) number for Demethylmaprotiline-d2-1 is not readily found in public databases, this document provides an in-depth exploration of the application of deuterated Demethylmaprotiline as an internal standard in bioanalytical methods. By leveraging the principles of stable isotope dilution, researchers can achieve highly accurate and precise quantification of Demethylmaprotiline in complex biological matrices. This guide offers a summary of available physicochemical data, detailed experimental protocols for its use, and a discussion of the metabolic context relevant to its application.
The Challenge of a Definitive CAS Number
A comprehensive search for a specific CAS number for "this compound" did not yield a conclusive result. Chemical suppliers may list deuterated analogs of Demethylmaprotiline (also known as Normaprotiline) without a registered CAS number, or may reference the CAS number of the non-deuterated parent compound, 5721-37-9 . This ambiguity underscores the importance of sourcing well-characterized reference standards from reputable suppliers who can provide a certificate of analysis with detailed information on isotopic purity and chemical identity. The "-1" designation in the original query is ambiguous and could refer to the position of the deuterium (B1214612) label, which should be specified by the supplier.
Physicochemical Properties of Deuterated Demethylmaprotiline
While a detailed datasheet for a specific "d2-1" isomer is unavailable, some general properties for Demethylmaprotiline-d2 have been reported by commercial suppliers.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₉D₂N | [1] |
| Molecular Weight | 265.39 g/mol | [1] |
| Appearance | Typically a solid at room temperature | [1] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [1] |
| Solubility | Soluble in DMSO, with potential for use in other solvents like ethanol (B145695) and DMF. | [1] |
The Role of Deuterated Internal Standards in Mass Spectrometry
In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), deuterated compounds are considered the gold standard for internal standards. Their utility stems from the fact that their chemical and physical properties are nearly identical to their non-deuterated counterparts. This ensures they behave similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variability in these steps. The key difference is their mass, which allows the mass spectrometer to distinguish between the analyte and the internal standard.[2][3] The use of a stable isotope-labeled internal standard is a critical component for developing robust and reliable bioanalytical methods.[4]
Experimental Protocol: Quantification of Demethylmaprotiline in Plasma
The following is a generalized protocol for the extraction of Demethylmaprotiline from a plasma sample using a deuterated internal standard, a common procedure in pharmacokinetic studies.
Objective: To accurately quantify the concentration of Demethylmaprotiline in a plasma sample.
Materials:
-
Plasma sample containing Demethylmaprotiline
-
Demethylmaprotiline-d2 internal standard (IS) stock solution of a known concentration
-
Cold acetonitrile (B52724) (ACN) with 0.1% formic acid
-
Microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge capable of 14,000 x g and 4°C
-
LC vials
Procedure:
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 10 µL of the Demethylmaprotiline-d2 internal standard stock solution to the plasma sample.
-
Briefly vortex the sample to ensure thorough mixing.
-
Add 300 µL of cold ACN with 0.1% formic acid to the sample.
-
Vortex the mixture vigorously for 1 minute to precipitate the plasma proteins.[2]
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean LC vial, being cautious not to disturb the protein pellet.
-
The sample is now ready for analysis by LC-MS/MS.
This protein precipitation method is a rapid and effective way to prepare samples for analysis.[2]
Metabolic Pathway of Maprotiline
Demethylmaprotiline is the primary and pharmacologically active N-demethylated metabolite of Maprotiline.[5][6] Understanding this metabolic conversion is crucial for interpreting pharmacokinetic data and the role of Demethylmaprotiline in the overall therapeutic effect and potential side effects of Maprotiline. The metabolism of Maprotiline appears to be linked to the genetically determined activity of the cytochrome P450 enzyme CYP2D6.[7]
Conclusion
While the specific compound "this compound" lacks a definitive CAS number, the principles outlined in this guide provide a robust framework for its application in a research setting. Deuterated Demethylmaprotiline serves as an invaluable tool for the accurate quantification of its non-deuterated analog in biological samples. By employing the experimental approaches described, researchers and drug development professionals can confidently generate high-quality data for pharmacokinetic and metabolic studies, ultimately contributing to a better understanding of Maprotiline's disposition and action.
References
- 1. Demethylmaprotiline-d2 (Normaprotiline-d2) | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. Pharmacokinetic analysis of maprotiline and its demethylated metabolite in serum and brain of rats after acute and chronic oral administration of maprotiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of maprotiline and its demethylated metabolite in serum and specific brain regions of rats after acute and chronic administration of maprotiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Maprotiline metabolism appears to co-segregate with the genetically-determined CYP2D6 polymorphic hydroxylation of debrisoquine - PubMed [pubmed.ncbi.nlm.nih.gov]
Maprotiline metabolism to desmethylmaprotiline
An In-Depth Technical Guide on the Metabolism of Maprotiline (B82187) to Desmethylmaprotiline (B108240)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic conversion of the tetracyclic antidepressant maprotiline to its active metabolite, desmethylmaprotiline. This document details the enzymatic pathways, quantitative kinetic data, and relevant experimental methodologies, offering a core resource for researchers in pharmacology and drug development.
Introduction
Maprotiline is a tetracyclic antidepressant that primarily functions by inhibiting the reuptake of norepinephrine.[1][2][3] Its clinical efficacy and pharmacokinetic profile are significantly influenced by its metabolism in the liver. The major metabolic pathway is N-demethylation, resulting in the formation of desmethylmaprotiline, a pharmacologically active metabolite.[4][5][6] Understanding the intricacies of this metabolic conversion is crucial for predicting drug-drug interactions, understanding inter-individual variability in patient response, and for the development of new chemical entities.
Metabolic Pathway of Maprotiline to Desmethylmaprotiline
The N-demethylation of maprotiline is primarily catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.[7][8] The two key isoforms responsible for this biotransformation are CYP2D6 and CYP1A2.[7]
-
Primary Metabolism: Maprotiline undergoes N-demethylation to form desmethylmaprotiline.
-
Secondary Metabolism: Desmethylmaprotiline can be further metabolized to maprotiline-N-oxide.[4][6][9]
The relative contribution of the key enzymes has been estimated, with CYP2D6 playing the major role. At a plasma concentration of 1 µM, it is estimated that CYP2D6 mediates approximately 83% of desmethylmaprotiline formation, while CYP1A2 is responsible for the remaining 17%.[10] The significant involvement of CYP2D6, a highly polymorphic enzyme, underlies the observed inter-individual variations in maprotiline metabolism and clinical response.[3][11]
Below is a diagram illustrating the core metabolic pathway.
Metabolic conversion of maprotiline.
Quantitative Data: Enzyme Kinetics
The kinetics of maprotiline N-demethylation have been investigated using human liver microsomes. The following tables summarize the reported kinetic parameters.
Table 1: Michaelis-Menten Constants (Km) for Maprotiline N-demethylation
| Enzyme/System | Km (µM) | Reference |
| Human Liver Microsomes (High-affinity site) | 71 - 84 | |
| Human Liver Microsomes (Low-affinity site) | 426 - 531 |
Table 2: Inhibition Constants (Ki) for Maprotiline N-demethylation
| Inhibitor | Target Enzyme | Inhibition Type | Ki (µM) | Reference |
| Quinidine | CYP2D6 | Competitive | 0.13 - 0.61 | |
| Furafylline | CYP1A2 | Non-competitive | 0.11 - 1.3 |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in studying maprotiline metabolism.
In-Vitro Metabolism using Human Liver Microsomes
This protocol describes a typical procedure for assessing the metabolism of maprotiline to desmethylmaprotiline using a pool of human liver microsomes.
Objective: To determine the rate of formation of desmethylmaprotiline from maprotiline in the presence of human liver microsomes.
Materials:
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Maprotiline hydrochloride
-
Desmethylmaprotiline (as a reference standard)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (B52724) (ice-cold, for reaction termination)
-
Internal standard for analytical quantification (e.g., desmethyldoxepin)[12]
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of maprotiline in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the 100 mM potassium phosphate buffer (pH 7.4) containing MgCl₂ (final concentration, e.g., 3.3 mM).[13]
-
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes (final concentration, e.g., 0.5 mg/mL), and maprotiline solution (at various concentrations to determine kinetics, e.g., 1-500 µM).[14]
-
Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified period (e.g., 0, 5, 15, 30, 60 minutes) to ensure linear formation of the metabolite.[15]
-
-
Reaction Termination:
-
Stop the reaction by adding a volume of ice-cold acetonitrile (e.g., 2 volumes) containing the internal standard.
-
Vortex the mixture vigorously to precipitate the microsomal proteins.
-
-
Sample Processing:
-
Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube for analysis.
-
The sample may be evaporated to dryness and reconstituted in the mobile phase for HPLC analysis.
-
Controls:
-
No NADPH: To control for non-enzymatic degradation.
-
Time Zero: To determine the background level of maprotiline and desmethylmaprotiline.
-
No Substrate: To check for interfering peaks from the microsomal matrix.
The following diagram outlines the general workflow for this in-vitro experiment.
Workflow for in-vitro metabolism of maprotiline.
Analytical Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the simultaneous quantification of maprotiline and desmethylmaprotiline.
Objective: To separate and quantify maprotiline and desmethylmaprotiline in a sample matrix.
Instrumentation and Conditions:
-
HPLC System: With a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.1 M potassium phosphate, pH 2.5).[5] The exact ratio should be optimized for ideal separation (e.g., 30% acetonitrile).[5]
Sample Preparation (from plasma/serum):
-
Acid Wash (Optional): To 1 mL of plasma/serum, add an internal standard. Acidify the sample (e.g., with HCl) and wash with a non-polar solvent like hexane (B92381) to remove acidic and neutral interfering compounds. Discard the organic layer.
-
Alkalinization: Make the aqueous sample alkaline (e.g., with NaOH).
-
Liquid-Liquid Extraction: Extract the analytes into an organic solvent such as hexane or an n-heptane-isoamyl alcohol mixture.[5]
-
Evaporation and Reconstitution: Evaporate the organic layer to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the HPLC mobile phase.
Quantification:
-
Create a standard curve by analyzing known concentrations of maprotiline and desmethylmaprotiline.
-
Plot the peak area ratio (analyte/internal standard) against the concentration.
-
Determine the concentration of the analytes in the unknown samples by interpolation from the standard curve.
Analytical Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers an alternative, highly sensitive method for the quantification of maprotiline and desmethylmaprotiline.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for basic drug analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[18]
-
Carrier Gas: Helium.[18]
-
Derivatization (Optional but Recommended): To improve chromatographic properties and reduce adsorption of the secondary amine (desmethylmaprotiline), derivatization to acetyl[12] or trimethylsilyl (B98337) derivatives can be performed.
Sample Preparation:
-
Sample preparation often involves liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analytes from the biological matrix.[18]
Conclusion
The metabolism of maprotiline to desmethylmaprotiline is a critical determinant of its pharmacokinetic and pharmacodynamic properties. The primary involvement of the polymorphic enzyme CYP2D6 highlights the potential for significant inter-individual variability in drug response and the risk of drug-drug interactions. The experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers investigating the metabolism and disposition of maprotiline and related compounds. A thorough understanding of these metabolic pathways is essential for the safe and effective therapeutic use of maprotiline and for the development of future antidepressant medications.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maprotiline metabolism appears to co-segregate with the genetically-determined CYP2D6 polymorphic hydroxylation of debrisoquine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maprotiline | C20H23N | CID 4011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Determination of maprotiline and N-desmethylmaprotiline from biological fluids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. scialert.net [scialert.net]
- 8. Non-response to maprotiline caused by ultra-rapid metabolism that is different from CYP2D6? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Maprotiline Hydrochloride | C20H24ClN | CID 71478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Molecular genetics of CYP2D6: Clinical relevance with focus on psychotropic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Maprotiline metabolism appears to co-segregate with the genetically-determined CYP2D6 polymorphic hydroxylation of debrisoquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Estimation of maprotiline in serum by gas-chromatography, with use of a nitrogen-specific detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative high-performance liquid chromatographic assay for the determination of maprotiline and oxaprotiline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. N-Demethylation and N-oxidation of imipramine in rat thoracic aortic endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
The Central Role of Cytochrome P450 2D6 in Maprotiline Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role of the cytochrome P450 2D6 (CYP2D6) enzyme in the metabolism of the tetracyclic antidepressant, maprotiline (B82187). Understanding this metabolic pathway is crucial for drug development, clinical pharmacology, and personalized medicine, given the significant interindividual variability in drug response and potential for drug-drug interactions.
Introduction to Maprotiline and CYP2D6
Maprotiline is a tetracyclic antidepressant primarily indicated for the treatment of major depressive disorder. It functions mainly as a selective norepinephrine (B1679862) reuptake inhibitor.[1] The clinical efficacy and safety of maprotiline are significantly influenced by its metabolism, which is predominantly mediated by the polymorphic enzyme CYP2D6.[2][3][4]
CYP2D6 is a highly polymorphic enzyme responsible for the metabolism of approximately 25% of clinically used drugs, including a wide range of antidepressants.[4][5] Genetic variations in the CYP2D6 gene can lead to distinct phenotypes, including poor metabolizers (PMs), intermediate metabolizers (IMs), extensive (normal) metabolizers (EMs), and ultrarapid metabolizers (UMs).[6][7] These variations can significantly alter the pharmacokinetics of CYP2D6 substrates like maprotiline, impacting therapeutic outcomes and the risk of adverse drug reactions.[8][9][10]
Maprotiline Metabolic Pathways
The primary metabolic pathway of maprotiline is N-demethylation to its major active metabolite, desmethylmaprotiline (B108240).[2][3][4] This reaction is predominantly catalyzed by CYP2D6, accounting for approximately 83% of this conversion, with CYP1A2 playing a lesser role (approximately 17%).[2][3] Maprotiline also undergoes other metabolic transformations, including hydroxylation to 3-hydroxymaprotiline and 2-hydroxymaprotiline.[2][11]
dot
Caption: Metabolic pathway of maprotiline highlighting the major role of CYP2D6.
Quantitative Data on Maprotiline Metabolism
The following tables summarize key quantitative data from in vitro and in vivo studies on the metabolism of maprotiline by CYP2D6.
Table 1: In Vitro Enzyme Kinetics of Maprotiline N-demethylation [3][4]
| Parameter | Enzyme | Value (Donor 1) | Value (Donor 2) |
| KM (μM) | High-affinity site (CYP2D6) | 71 | 84 |
| Low-affinity site (CYP1A2) | 531 | 426 | |
| Ki,nc (μM) | Quinidine (CYP2D6 inhibitor) | 0.13 | 0.61 |
| Furafylline (CYP1A2 inhibitor) | 0.11 | 1.3 |
Table 2: Impact of CYP2D6 Phenotype on Maprotiline Pharmacokinetics [8][9]
| Parameter | CYP2D6 Phenotype | Fold Difference (PM vs. EM) |
| Mean Cmax | Poor Metabolizer (PM) vs. Extensive Metabolizer (EM) | 2.7-fold higher in PMs |
| Mean AUC(0,48h) | Poor Metabolizer (PM) vs. Extensive Metabolizer (EM) | 3.5-fold higher in PMs |
Table 3: Pharmacokinetic Parameters in a Case of Ultra-Rapid Metabolism [12][13]
| Parameter | Observed Value | Expected Value (EM) | Expected Value (PM) |
| Metabolic Ratio (Plasma) | 9.2 | 2.4 | - |
| Clearance (mL/min) | 4190 | 1220 | 364 |
Experimental Protocols
In Vitro Investigation of Maprotiline Metabolism in Human Liver Microsomes
This section details a typical experimental protocol for characterizing the role of CYP enzymes in maprotiline metabolism, based on methodologies described in the literature.[3][4]
dot
Caption: A generalized workflow for in vitro maprotiline metabolism studies.
Detailed Methodology:
-
Materials:
-
Pooled human liver microsomes from different donors.
-
Maprotiline hydrochloride.
-
Desmethylmaprotiline (as a standard).
-
NADPH regenerating system.
-
Selective CYP inhibitors:
-
Quinidine (CYP2D6)
-
Furafylline (CYP1A2)
-
Ketoconazole (CYP3A4)
-
S-mephenytoin (CYP2C19)
-
Sulfaphenazole (CYP2C9)
-
Chlorzoxazone (CYP2E1)
-
Coumarin (CYP2A6)
-
-
Phosphate (B84403) buffer.
-
Acetonitrile (for reaction termination).
-
-
Incubation Procedure:
-
Prepare incubation mixtures containing human liver microsomes, phosphate buffer, and the NADPH regenerating system.
-
Add maprotiline at various concentrations (e.g., 5 to 500 µM) to determine enzyme kinetics.
-
For inhibition studies, pre-incubate the microsomes with a selective CYP inhibitor for a specified time before adding maprotiline.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C for a defined period.
-
-
Sample Analysis:
-
Terminate the reaction by adding a quenching solvent such as acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentration of desmethylmaprotiline using a validated High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometric detection.
-
-
Data Analysis:
-
Calculate the rate of desmethylmaprotiline formation.
-
Determine the kinetic parameters (KM and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
In inhibition studies, determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).
-
Clinical Implications and Future Directions
The significant contribution of CYP2D6 to maprotiline metabolism has several clinical implications:
-
Genetic Polymorphisms: Patients who are CYP2D6 poor metabolizers are at an increased risk of elevated maprotiline plasma concentrations, potentially leading to adverse effects.[8][9] Conversely, ultrarapid metabolizers may experience therapeutic failure at standard doses due to rapid drug clearance.[12][13] Genotyping for CYP2D6 can be a valuable tool for personalizing maprotiline therapy.
-
Drug-Drug Interactions: Co-administration of maprotiline with strong CYP2D6 inhibitors (e.g., fluoxetine, paroxetine, quinidine) can phenocopy the poor metabolizer state, leading to increased maprotiline levels and potential toxicity.[3][12] Conversely, co-administration with CYP2D6 inducers could decrease its efficacy.
-
Therapeutic Drug Monitoring: Monitoring plasma concentrations of maprotiline and its active metabolite, desmethylmaprotiline, is advisable in patients with suspected altered CYP2D6 activity or those on polypharmacy.
Future research should focus on further elucidating the role of other CYP enzymes and transporters in maprotiline disposition, as well as developing robust clinical guidelines for dose adjustments based on CYP2D6 genotype to optimize the safe and effective use of this antidepressant.
References
- 1. Chemistry, pharmacology, pharmacokinetics, adverse effects, and efficacy of the antidepressant maprotiline hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Cytochrome P450 enzymes contributing to demethylation of maprotiline in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role of CYP2D6 in the metabolism of antidepressants | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 6. Cytochrome P450 2D6 (CYP2D6) | St. Jude Research [stjude.org]
- 7. bpac.org.nz [bpac.org.nz]
- 8. Maprotiline metabolism appears to co-segregate with the genetically-determined CYP2D6 polymorphic hydroxylation of debrisoquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Maprotiline metabolism appears to co-segregate with the genetically-determined CYP2D6 polymorphic hydroxylation of debrisoquine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CYP2D6 genetic polymorphisms and their relevance for poisoning due to amfetamines, opioid analgesics and antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Non-response to maprotiline caused by ultra-rapid metabolism that is different from CYP2D6? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)
An In-depth Technical Guide on the Core Use of Deuterated Internal Standards in Mass Spectrometry
For researchers, scientists, and drug development professionals, achieving the highest levels of accuracy and precision in quantitative analysis is paramount. In the landscape of mass spectrometry (MS), particularly when dealing with complex biological matrices, the use of a suitable internal standard is a critical component of a robust analytical method. Among the available options, deuterated internal standards have established themselves as the gold standard.
This technical guide provides a comprehensive overview of the fundamental principles, practical applications, and critical considerations for the use of deuterated internal standards. From the core concept of isotope dilution mass spectrometry to detailed experimental protocols and data interpretation, this document serves as a key resource for enhancing the quality and reliability of quantitative MS-based assays.
The effectiveness of deuterated standards is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS).[1][2] A deuterated internal standard is a version of the analyte of interest in which one or more hydrogen atoms have been replaced by their heavier stable isotope, deuterium (B1214612) (²H or D).[3] This subtle increase in mass allows the mass spectrometer to distinguish between the analyte and the standard, while their near-identical physicochemical properties ensure they behave almost identically throughout the entire analytical workflow.[1][4]
By adding a known amount of the deuterated standard to a sample at the earliest possible stage, it acts as a perfect mimic for the analyte.[1] Any variability encountered during the process—such as sample loss during extraction, inconsistencies in derivatization, or fluctuations in instrument response (e.g., ion suppression)—will affect both the analyte and the internal standard to the same degree.[4] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, even if the absolute signal intensities fluctuate.[1][4] This normalization is the key to achieving high accuracy and precision.[5]
Advantages of Using Deuterated Internal Standards
The use of deuterated internal standards provides significant advantages, making them superior to structural analogs or using no internal standard at all.
-
Correction for Matrix Effects : Matrix effects, caused by co-eluting components from the sample matrix, can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Since a deuterated standard has nearly identical chromatographic and ionization behavior to the analyte, it experiences the same matrix effects.[6] This allows for reliable correction, as the ratio of the analyte to the standard remains unaffected.[7]
-
Compensation for Sample Loss : During multi-step sample preparation procedures like protein precipitation, liquid-liquid extraction, or solid-phase extraction, some amount of the analyte is inevitably lost. A deuterated standard, added at the beginning, will be lost at the same rate, ensuring that the final measured ratio accurately reflects the initial concentration.[2]
-
Improved Precision and Accuracy : By correcting for both physical sample loss and variability in instrument response, deuterated internal standards significantly improve the precision (reproducibility) and accuracy (closeness to the true value) of quantitative assays.[5][8]
Key Considerations for Implementation
While powerful, the effective use of deuterated standards requires careful planning.[1]
-
Position of Deuterium Labeling : Deuterium atoms must be placed on stable positions within the molecule.[1][3] Labeling on heteroatoms (e.g., -OH, -NH, -SH) or on carbons adjacent to carbonyl groups should be avoided, as these positions are prone to hydrogen-deuterium (H/D) exchange with the solvent, which can compromise the analysis.[3][9]
-
Degree of Deuteration : A mass difference of at least three or more mass units between the analyte and the standard is generally required for small molecules to avoid spectral overlap from the natural isotopic distribution of the analyte.[3][10]
-
Isotopic and Chemical Purity : The deuterated standard must have high isotopic enrichment (ideally ≥98%) and be free of the unlabeled analyte.[1][11] The presence of unlabeled analyte as an impurity will lead to an overestimation of the analyte's concentration in the sample.[1][9]
-
Co-elution : For optimal correction of matrix effects, the deuterated standard should co-elute perfectly with the analyte.[1][12] Highly deuterated compounds can sometimes exhibit a slight shift in retention time (an "isotope effect"), which may lead to differential matrix effects if the chromatographic peak separation is significant.[6][12]
Data Presentation: Performance Comparison
The superiority of deuterated internal standards is evident when comparing quantitative performance metrics against other approaches.
| Parameter | No Internal Standard | Structural Analog IS | Deuterated IS | Key Finding |
| Precision (%CV) | 15 - 25% | 5 - 15% | < 5% | Deuterated IS provides the highest precision by correcting for multiple sources of variability.[13] |
| Accuracy (%Bias) | ± 20% | ± 15% | ± 5% | The close physicochemical match of the deuterated IS leads to the most accurate results.[8][13] |
| Matrix Effect | High Variability | Partial Correction | Effective Correction | Deuterated IS co-elutes and experiences identical ionization effects, effectively mitigating matrix variability.[6][14] |
| Recovery | Not Corrected | Inconsistent Correction | Consistent Correction | Deuterated IS tracks the analyte through extraction, correcting for physical loss.[13] |
Table 1: A summary of typical performance characteristics for different internal standard strategies in LC-MS/MS bioanalysis. The values represent generalized observations from various studies.
Experimental Protocols
The following are generalized methodologies for common sample preparation techniques incorporating deuterated internal standards for LC-MS/MS analysis.
Protocol 1: Protein Precipitation (PPT)
This rapid method is used to remove the majority of proteins from biological fluids like plasma or serum.
-
Aliquoting : In a microcentrifuge tube, aliquot 100 µL of the biological sample (e.g., human plasma).[8]
-
Spiking : Add a small volume (e.g., 10 µL) of the deuterated internal standard solution at a known concentration.
-
Precipitation : Add a threefold to fourfold volume (e.g., 300 µL) of a cold organic solvent, such as acetonitrile (B52724) or methanol (B129727). Vortex vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.
-
Centrifugation : Centrifuge the mixture at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant, which contains the analyte and the internal standard, to a clean tube or a 96-well plate.
-
Analysis : Inject an aliquot of the supernatant directly into the LC-MS/MS system, or evaporate and reconstitute in a mobile-phase-compatible solvent if concentration is needed.[8]
Protocol 2: Solid-Phase Extraction (SPE)
SPE is a more selective sample cleanup technique that can remove salts and other interferences more effectively than PPT.
-
Sample Pre-treatment : Aliquot 100 µL of the biological sample and add the deuterated internal standard. Dilute the sample with an aqueous solution (e.g., 4% phosphoric acid) to facilitate binding to the SPE sorbent.
-
Conditioning : Condition the SPE cartridge (e.g., a mixed-mode cation exchange sorbent) by passing 1 mL of methanol followed by 1 mL of water.
-
Loading : Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing : Wash the cartridge with 1 mL of a weak, aqueous solvent (e.g., 5% methanol in water) to remove polar interferences while the analyte and IS remain bound.[8]
-
Elution : Elute the analyte and internal standard from the cartridge using a small volume (e.g., 1 mL) of an appropriate organic or basic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).[8]
-
Evaporation and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent suitable for LC-MS/MS injection.[8]
Conclusion
Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis.[15] Their ability to closely mimic the behavior of the analyte throughout the entire analytical process makes them fundamentally superior to other types of internal standards, especially in complex bioanalysis and regulated drug development.[1][8] While careful selection and validation are necessary to avoid potential pitfalls like isotopic exchange or chromatographic shifts, a well-designed method employing a deuterated internal standard will yield robust, reliable, and defensible data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. texilajournal.com [texilajournal.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. scispace.com [scispace.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Demethylmaprotiline-d2-1 for Preclinical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Demethylmaprotiline-d2-1, a deuterated analog of Demethylmaprotiline, for preclinical research applications. This document outlines the core pharmacology, potential benefits of deuteration, and detailed experimental protocols relevant to its evaluation as a potential therapeutic agent.
Introduction to Demethylmaprotiline and the Rationale for Deuteration
Demethylmaprotiline is the primary active metabolite of maprotiline (B82187), a tetracyclic antidepressant.[1][2] Maprotiline exerts its therapeutic effects primarily through the potent inhibition of norepinephrine (B1679862) reuptake, with minimal impact on serotonin (B10506) reuptake.[1][3][4][5] It also possesses antihistaminic and weak anticholinergic properties.[1][3] The mechanism of action also involves antagonism of presynaptic α2-adrenergic autoreceptors, which is thought to enhance central noradrenergic and serotonergic activity, as well as moderate antagonism of peripheral α1-adrenergic receptors.[1][4]
The use of stable isotope-labeled compounds, such as those containing deuterium (B1214612) (d), is a well-established strategy in drug discovery and development.[6] Deuteration, the selective replacement of hydrogen with deuterium, can significantly alter the pharmacokinetic profile of a drug.[7][8] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes, a phenomenon known as the "kinetic isotope effect."[7] This can lead to a longer biological half-life, reduced formation of potentially toxic metabolites, and an improved overall pharmacokinetic and safety profile.[8]
This compound is a stable isotope-labeled version of Demethylmaprotiline. The "d2" designation indicates the presence of two deuterium atoms, and the "-1" likely refers to a specific labeling position, which is critical for influencing the metabolic fate of the molecule. This guide will explore the preclinical evaluation of this compound.
Core Pharmacology and Mechanism of Action
The core pharmacology of this compound is expected to be identical to that of Demethylmaprotiline, as deuteration typically does not alter the pharmacodynamic properties of a drug.[8] The primary mechanism of action is the inhibition of the norepinephrine transporter (NET).
Signaling Pathway of Norepinephrine Reuptake Inhibition
The following diagram illustrates the proposed mechanism of action at the synaptic cleft.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Desmethylmaprotiline | C19H21N | CID 119409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Maprotiline - Wikipedia [en.wikipedia.org]
- 4. Maprotiline | C20H23N | CID 4011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chemistry, pharmacology, pharmacokinetics, adverse effects, and efficacy of the antidepressant maprotiline hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Demethylmaprotiline-d2-1 as an Internal Standard for the LC-MS/MS Quantification of Demethylmaprotiline (Normaprotiline)
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the use of Demethylmaprotiline-d2-1 as an internal standard in the quantitative analysis of Demethylmaprotiline (also known as Normaprotiline) by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction
Demethylmaprotiline, the primary active metabolite of the tetracyclic antidepressant maprotiline (B82187), plays a significant role in the therapeutic and toxicological effects of its parent drug. Accurate quantification of demethylmaprotiline in biological matrices is crucial for therapeutic drug monitoring (TDM), pharmacokinetic studies, and forensic toxicology. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS analysis. This is because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation and ionization, thus compensating for matrix effects and improving the accuracy and precision of the results.
Maprotiline is principally metabolized in the liver by cytochrome P450 enzymes, primarily CYP2D6 and, to a lesser extent, CYP1A2, through N-demethylation to form demethylmaprotiline.[1][2] Given the genetic polymorphism of CYP2D6, the rate of this metabolic conversion can vary significantly among individuals, underscoring the importance of precise analytical methods for personalized medicine.[3]
Principle of the Method
This method utilizes the principle of isotope dilution mass spectrometry. A known amount of this compound is added to the biological sample (e.g., plasma or serum) at the beginning of the sample preparation process. Both the analyte (demethylmaprotiline) and the internal standard are then extracted, separated by liquid chromatography, and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the sample, effectively correcting for any variations during the analytical procedure.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
Demethylmaprotiline (Normaprotiline) hydrochloride (analytical standard grade)
-
This compound (isotopic purity ≥ 98%)
-
-
Solvents and Reagents:
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (analytical grade)
-
Human plasma/serum (drug-free, for calibration and quality control standards)
-
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve approximately 10 mg of Demethylmaprotiline hydrochloride and this compound in 10 mL of methanol, respectively.
-
-
Intermediate Stock Solutions (10 µg/mL):
-
Dilute the primary stock solutions 1:100 with methanol.
-
-
Working Calibration Standard and Quality Control (QC) Solutions:
-
Prepare a series of working standard solutions by serial dilution of the Demethylmaprotiline intermediate stock solution with methanol to cover the desired calibration range (e.g., 1-500 ng/mL).
-
Prepare separate working QC solutions for low, medium, and high concentrations in the same manner.
-
-
Internal Standard (IS) Working Solution (50 ng/mL):
-
Dilute the this compound intermediate stock solution with methanol.
-
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma/serum sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 20 µL of the IS working solution (50 ng/mL this compound).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical starting conditions and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | UPLC/HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and re-equilibrate for 1 minute. |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimize for the specific instrument |
MRM Transitions
The following MRM transitions are suggested and should be optimized for maximum signal intensity on the specific mass spectrometer.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Demethylmaprotiline | 264.2 | 71.1 | Optimize |
| This compound | 266.2 | 73.1 | Optimize |
Data and Performance Characteristics
The following tables summarize the expected performance characteristics of a validated LC-MS/MS assay for demethylmaprotiline using this compound as the internal standard. Note: This data is representative and should be established during in-house method validation.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 1 - 500 ng/mL |
| Regression Model | Linear, 1/x weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 15% | ± 15% | < 15% | ± 15% |
| Low QC | 3 | < 10% | ± 10% | < 10% | ± 10% |
| Mid QC | 100 | < 10% | ± 10% | < 10% | ± 10% |
| High QC | 400 | < 10% | ± 10% | < 10% | ± 10% |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | > 85% | 90 - 110% |
| High QC | 400 | > 85% | 90 - 110% |
Visualizations
Metabolic Pathway of Maprotiline
Caption: Metabolic conversion of Maprotiline to Demethylmaprotiline.
Experimental Workflow
Caption: Workflow for Demethylmaprotiline analysis.
Conclusion
The described LC-MS/MS method, utilizing this compound as an internal standard, provides a robust, sensitive, and specific approach for the quantification of demethylmaprotiline in biological matrices. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring high-quality data suitable for clinical and research applications. Proper method validation is essential to confirm the performance characteristics of the assay in the intended application.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytochrome P450 enzymes contributing to demethylation of maprotiline in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Maprotiline metabolism appears to co-segregate with the genetically-determined CYP2D6 polymorphic hydroxylation of debrisoquine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Maprotiline Using Demethylmaprotiline-d2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantitative analysis of maprotiline (B82187), a tetracyclic antidepressant, in human plasma using its deuterated metabolite, Demethylmaprotiline-d2, as an internal standard (IS). The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for bioanalytical applications.
Introduction
Maprotiline is a tetracyclic antidepressant primarily used in the treatment of major depressive disorder. Accurate quantification of maprotiline in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Demethylmaprotiline-d2, is the gold standard for quantitative bioanalysis as it closely mimics the analyte throughout sample preparation and analysis, correcting for matrix effects and variability. This protocol outlines a robust and reliable LC-MS/MS method for this purpose.
Maprotiline is metabolized in the liver, primarily through N-demethylation to its active metabolite, desmethylmaprotiline.[1][2] Other metabolic pathways include deamination, and aliphatic and aromatic hydroxylations.[1][2]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the quantitative analysis of maprotiline.
Materials and Reagents
-
Maprotiline hydrochloride (Reference Standard)
-
Demethylmaprotiline-d2 (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of maprotiline and Demethylmaprotiline-d2 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the maprotiline stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Demethylmaprotiline-d2 stock solution with a 50:50 mixture of acetonitrile and water.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking drug-free human plasma with the maprotiline working standard solutions.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting maprotiline from plasma samples.
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL Demethylmaprotiline-d2 internal standard working solution.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start at 10% B, increase to 90% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate for 1 min. |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Maprotiline Transition | To be determined experimentally (e.g., m/z 278.2 → 208.1) |
| Demethylmaprotiline-d2 Transition | To be determined experimentally (e.g., m/z 266.2 → 193.1) |
| Collision Energy | To be optimized for each transition |
| Drying Gas Temperature | 350°C |
| Nebulizer Pressure | 45 psi |
Quantitative Data Summary
The following tables summarize the expected performance characteristics of this bioanalytical method.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Concentration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, weighted (1/x²) |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 1 | < 20% | < 20% | ± 20% |
| Low | 3 | < 15% | < 15% | ± 15% |
| Medium | 100 | < 15% | < 15% | ± 15% |
| High | 800 | < 15% | < 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| Parameter | Specification |
| Extraction Recovery | Consistent and reproducible across the concentration range. |
| Matrix Effect | The coefficient of variation of the internal standard-normalized matrix factor should be ≤15%. |
Table 4: Limit of Quantification (LOQ)
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Visualizations
Analytical Workflow
Caption: Workflow for the quantitative analysis of maprotiline in plasma.
Maprotiline Metabolism
References
Application Note and Protocol for the Quantification of Demethylmaprotiline in Human Plasma using Demethylmaprotiline-d2-1 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the quantitative analysis of Demethylmaprotiline in human plasma samples using Demethylmaprotiline-d2-1 as an internal standard (IS). The method utilizes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring high accuracy and precision.
The protocol outlines procedures for plasma sample collection and handling, a protein precipitation method for sample preparation, and the instrumental parameters for LC-MS/MS analysis. Additionally, this note presents representative data for method validation, including linearity, precision, accuracy, and recovery, to demonstrate the performance of the assay.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard: Demethylmaprotiline and this compound reference standards.
-
Solvents: Acetonitrile (B52724) (ACN) and Methanol (B129727) (MeOH) of HPLC or LC-MS grade. Formic acid (FA), ACS reagent grade or higher.
-
Water: Deionized or Milli-Q water.
-
Plasma: Drug-free human plasma, collected in tubes containing K2EDTA as the anticoagulant.
Plasma Sample Handling and Storage
Proper handling and storage of plasma samples are critical to ensure the integrity of the analyte. Upon collection, blood samples should be centrifuged to separate the plasma. The resulting plasma should be stored at -80°C until analysis. Repeated freeze-thaw cycles should be avoided to prevent degradation of the analyte.
Preparation of Standard and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of Demethylmaprotiline and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Demethylmaprotiline stock solution with a 50:50 mixture of methanol and water to create working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in methanol.
-
Calibration Curve and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.
-
Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and centrifuge again to pellet any remaining particulates.
-
Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters that can be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B, hold, and re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Tandem Mass Spectrometry (MS/MS) Parameters:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of Demethylmaprotiline and this compound |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
Data Presentation
The following tables summarize the expected quantitative performance of the analytical method.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Demethylmaprotiline | 1 - 1000 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low | 3 | < 10 | < 10 | 90 - 110 |
| Medium | 50 | < 10 | < 10 | 90 - 110 |
| High | 800 | < 10 | < 10 | 90 - 110 |
Table 3: Recovery
| Analyte | Low QC (%) | Medium QC (%) | High QC (%) |
| Demethylmaprotiline | > 85 | > 85 | > 85 |
| This compound | > 85 | > 85 | > 85 |
Visualizations
The following diagram illustrates the experimental workflow for the preparation and analysis of plasma samples.
The logical flow for data processing and quantification is outlined in the diagram below.
Quantitative Analysis of Maprotiline and its Metabolites by LC-MS/MS
Application Note
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the tetracyclic antidepressant maprotiline (B82187) and its primary active metabolite, N-desmethylmaprotiline, in human plasma. The described protocol is tailored for researchers, scientists, and drug development professionals requiring a reliable and sensitive analytical method for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screenings. The methodology encompasses a straightforward sample preparation procedure, optimized chromatographic separation, and highly selective mass spectrometric detection using Multiple Reaction Monitoring (MRM). All quantitative data is summarized in structured tables, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz illustrate the metabolic pathway and the experimental workflow.
Introduction
Maprotiline is a tetracyclic antidepressant primarily used in the treatment of major depressive disorder. It functions mainly as a selective norepinephrine (B1679862) reuptake inhibitor.[1] The therapeutic efficacy and potential toxicity of maprotiline are influenced by its metabolism in the body. The primary metabolic pathway is N-demethylation to form N-desmethylmaprotiline, an active metabolite that contributes to the overall pharmacological effect.[2][3] This transformation is predominantly catalyzed by the cytochrome P450 enzymes CYP2D6 and CYP1A2.[1] Accurate and sensitive measurement of both the parent drug and its active metabolite is crucial for comprehensive pharmacokinetic assessment and clinical research. LC-MS/MS offers superior sensitivity and selectivity for this purpose compared to other analytical techniques.
Metabolic Pathway of Maprotiline
The metabolic conversion of maprotiline to its metabolites is a key aspect of its pharmacology. The primary transformation is the removal of a methyl group from the nitrogen atom of the side chain, a process known as N-demethylation, which results in the formation of N-desmethylmaprotiline.
Figure 1: Metabolic Pathway of Maprotiline.
Experimental Protocols
This section details the complete protocol for the analysis of maprotiline and N-desmethylmaprotiline in human plasma.
Materials and Reagents
-
Maprotiline and N-desmethylmaprotiline reference standards
-
Maprotiline-d5 (or other suitable internal standard)
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297)
-
Human plasma (drug-free)
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for sample clean-up in this application.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., Maprotiline-d5 at 100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic Conditions
| Parameter | Condition |
| Column | Kromasil ClassicShell C18 (2.1 x 50 mm, 2.5 µm) or equivalent |
| Mobile Phase A | 10 mM Ammonium acetate in water with 0.2% acetic acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | Time (min) |
| 0.0 | |
| 3.0 | |
| 4.8 | |
| 5.0 | |
| 5.5 | |
| 5.6 | |
| 8.0 |
Mass Spectrometry
Mass Spectrometric Conditions
| Parameter | Condition |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 0.5 kV |
| Desolvation Gas Temp. | 400 °C |
| Desolvation Gas Flow | 1100 L/h |
| Cone Gas Flow | 150 L/h |
| Nebulizer Pressure | 7.0 bar |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Maprotiline | 278.2 | 250.1 | 36 | 20 |
| N-desmethylmaprotiline | 264.2 | 141.1 | 32 | 34 |
| Maprotiline-d5 (IS) | 283.3 | 255.2 | 36 | 20 |
Experimental Workflow
The following diagram illustrates the sequential steps involved in the LC-MS/MS analysis of maprotiline and its metabolite.
Figure 2: Experimental Workflow for LC-MS/MS Analysis.
Quantitative Data Summary
The described method has been validated according to established guidelines.[2] The following tables summarize the quantitative performance of the assay for maprotiline and N-desmethylmaprotiline.
Table 1: Calibration and Linearity
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| Maprotiline | 1 - 500 | > 0.99 |
| N-desmethylmaprotiline | 1 - 500 | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Maprotiline | LLOQ | 1 | < 15 | < 15 | 90 - 110 |
| Low | 3 | < 15 | < 15 | 90 - 110 | |
| Mid | 50 | < 15 | < 15 | 90 - 110 | |
| High | 400 | < 15 | < 15 | 90 - 110 | |
| N-desmethylmaprotiline | LLOQ | 1 | < 15 | < 15 | 90 - 110 |
| Low | 3 | < 15 | < 15 | 90 - 110 | |
| Mid | 50 | < 15 | < 15 | 90 - 110 | |
| High | 400 | < 15 | < 15 | 90 - 110 |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Maprotiline | 95 - 105 | 90 - 110 |
| N-desmethylmaprotiline | 95 - 105 | 90 - 110 |
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the simultaneous quantification of maprotiline and its active metabolite, N-desmethylmaprotiline, in human plasma. The simple protein precipitation sample preparation protocol and the rapid chromatographic analysis make this method suitable for high-throughput applications in clinical and pharmaceutical research. The validation data demonstrates that the method meets the stringent requirements for accuracy, precision, and linearity, ensuring high-quality results for pharmacokinetic and therapeutic drug monitoring studies.
References
Application Notes and Protocols for Antidepressant Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the extraction and analysis of various classes of antidepressants from biological matrices. The following sections offer comprehensive guidance on sample preparation techniques, including Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Protein Precipitation (PPT), and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) methods.
Overview of Sample Preparation Techniques
The accurate quantification of antidepressants in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology.[1][2][3] Sample preparation is a critical step to remove interfering substances and enrich the analytes of interest before instrumental analysis, typically performed using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[][5]
Commonly employed techniques include:
-
Solid-Phase Extraction (SPE): A highly selective method that utilizes a solid sorbent to isolate analytes from a liquid sample. It is known for providing clean extracts and high recovery rates.[6][7][8][9]
-
Liquid-Liquid Extraction (LLE): A classic technique based on the differential solubility of analytes in two immiscible liquid phases. It is effective but can be labor-intensive and use significant amounts of organic solvents.[10][11]
-
Protein Precipitation (PPT): A simple and rapid method where a solvent or acid is added to the sample to precipitate proteins, which are then removed by centrifugation.[12][13][14]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis, this technique has been adapted for various drug analyses. It involves a salting-out extraction followed by a dispersive solid-phase extraction (dSPE) cleanup step.[][15][16][17][18]
Comparative Quantitative Data
The following tables summarize the performance of different sample preparation techniques for the analysis of various antidepressants in different biological matrices.
Table 1: Performance of Solid-Phase Extraction (SPE) for Antidepressant Analysis
| Antidepressant Class | Analyte | Matrix | SPE Sorbent | Recovery (%) | LOQ (ng/mL) | Reference |
| Tricyclic Antidepressants (TCAs) | Amitriptyline | Serum | C18 | 99.5 ± 1.5 | - | [6] |
| TCAs | Imipramine | Serum | Cyclohexyl | 100.3 ± 1.63 | - | [6] |
| TCAs | Nortriptyline | Serum | Oasis HLB | >94 | - | [7] |
| TCAs | Amitriptyline, Nortriptyline, Imipramine, Desipramine | Plasma | Strong Cation Exchange (SCX) | 87-91 | - | |
| Various | 24 Antidepressants | Hair | Cation Exchange | 40-80 | 0.006-0.05 ng/mg | |
| TCAs | Panel of 4 TCAs | Urine | Oasis WCX | 92-104 | 0.1 | [19] |
Table 2: Performance of Liquid-Liquid Extraction (LLE) for Antidepressant Analysis
| Antidepressant Class | Analyte | Matrix | Extraction Solvent | Recovery (%) | LOQ (ng/mL) | Reference |
| TCAs | Amitriptyline, Imipramine, Clomipramine (B1669221) | Plasma | Acetonitrile (B52724)/n-hexane | 79-98 | 0.003-0.010 µg/mL | [10] |
| TCAs | 9 TCAs (manual) | Serum | Hexane | 20-44 | 10 | [20] |
| TCAs | 9 TCAs (automated) | Serum | Hexane | 72-97 | 5 | [20] |
| TCAs | Clomipramine | Plasma | Heptane:Isoamyl alcohol (95:5) | - | 2.5 | [11] |
Table 3: Performance of Protein Precipitation (PPT) for Antidepressant Analysis
| Antidepressant Class | Analyte | Matrix | Precipitating Agent | Recovery (%) | LOQ (ng/mL) | Reference |
| Various | 10 Antidepressants | Plasma | Acetonitrile | - | - | |
| Various | 18 Antidepressants | Oral Fluid | - | 91-129 | 10 | [12] |
Table 4: Performance of QuEChERS for Antidepressant Analysis
| Antidepressant Class | Analyte | Matrix | Recovery (%) | LOQ (ng/mL) | Reference |
| Various | 20 Antidepressants | Postmortem Blood | - | 10 | [][18] |
| SSRIs | Sertraline, Fluoxetine | Simulated Gastric Fluid | 85-110 | 28.15 - 31.23 | [16] |
| Various | 3 Antidepressants | Saliva | - | 5 | [15] |
Experimental Protocols
Protocol for Solid-Phase Extraction (SPE) of Tricyclic Antidepressants from Urine
This protocol is adapted from a method for the analysis of TCAs in human urine using Oasis WCX µElution plates.[19]
Materials:
-
Oasis WCX 96-well µElution plate
-
Methanol
-
Water (HPLC grade)
-
4% Phosphoric Acid (H₃PO₄)
-
10 mM Ammonium (B1175870) Acetate, pH 6
-
Acetonitrile (ACN)
-
2% Formic Acid in 60:40 ACN/Methanol
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Pre-treatment: Mix 200 µL of urine sample with 200 µL of 4% H₃PO₄.
-
SPE Plate Conditioning: Condition the wells of the Oasis WCX plate with 200 µL of methanol, followed by equilibration with 200 µL of water.
-
Sample Loading: Load the 400 µL of the pre-treated sample onto the conditioned SPE plate.
-
Washing:
-
Wash the wells with 200 µL of 10 mM ammonium acetate, pH 6.
-
Wash the wells with 200 µL of methanol.
-
-
Elution: Elute the TCAs with two 25 µL aliquots of 60:40 ACN/Methanol containing 2% formic acid. Combine the eluates.
-
Analysis: Inject 2 µL of the resulting solution directly into the LC-MS/MS system.
Protocol for Liquid-Liquid Extraction (LLE) of Tricyclic Antidepressants from Plasma
This protocol is adapted from a method for the determination of clomipramine in plasma.[11]
Materials:
-
Heptane:Isoamyl alcohol (95:5 v/v)
-
1 M Sodium Hydroxide (NaOH)
-
0.3% Orthophosphoric Acid (H₃PO₄)
-
Internal Standard (IS) solution (e.g., cisapride (B12094) at 1 µg/mL)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Preparation: To 1 mL of plasma in a test tube, add 0.5 mL of 1 M NaOH and 100 µL of the IS solution.
-
Extraction:
-
Add 3 mL of the heptane:isoamyl alcohol extraction solvent.
-
Vortex for 1 minute.
-
Centrifuge at 2000 g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction step with another 3 mL of the extraction solvent and combine the organic layers.
-
-
Back-Extraction: Add 200 µL of 0.3% orthophosphoric acid to the combined organic extracts.
-
Phase Separation: Vortex for 1 minute and then centrifuge.
-
Final Extract: Aspirate and discard the upper organic layer. The lower aqueous layer contains the extracted analytes.
-
Analysis: Inject 100 µL of the aqueous extract into the HPLC-UV system.
Protocol for Protein Precipitation (PPT) of Antidepressants from Plasma
This protocol is a general and rapid method for sample clean-up.
Materials:
-
Acetonitrile (ACN) containing the internal standard
-
Microcentrifuge tubes
-
Centrifuge
-
Vortex mixer
Procedure:
-
Precipitation: To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard.
-
Mixing: Vortex the tube at 2500 rpm for 30 seconds.
-
Centrifugation: Centrifuge the tube for 2 minutes at 16,100 g to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 50 µL of the clear supernatant to a well of a 96-well plate.
-
Dilution: Add 450 µL of water to the supernatant.
-
Analysis: Inject the diluted sample into the LC-MS/MS system.
Protocol for QuEChERS Extraction of Antidepressants from Blood
This protocol is based on a modified QuEChERS method for the analysis of 20 antidepressants in postmortem blood.[][18]
Materials:
-
Acetonitrile (ACN)
-
QuEChERS salt pouch (e.g., containing magnesium sulfate (B86663) and sodium acetate)
-
Dispersive SPE (dSPE) tube (e.g., containing magnesium sulfate and primary secondary amine - PSA)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Extraction and Partitioning:
-
To a suitable centrifuge tube, add the blood sample.
-
Add acetonitrile as the extraction solvent.
-
Add the QuEChERS salt pouch.
-
Vortex or shake vigorously to ensure thorough mixing and facilitate the partitioning of the analytes into the acetonitrile layer.
-
Centrifuge to separate the layers.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing magnesium sulfate and PSA.
-
Vortex to disperse the sorbent and remove interfering matrix components.
-
Centrifuge to pellet the dSPE sorbent.
-
-
Final Extract: The resulting supernatant is the final extract.
-
Analysis: Inject an aliquot of the final extract into the LC-MS/MS system for analysis.
Signaling Pathways and Experimental Workflows
Signaling Pathways of Major Antidepressant Classes
The following diagrams illustrate the primary mechanisms of action for major classes of antidepressant medications.
Caption: Mechanism of action of Selective Serotonin Reuptake Inhibitors (SSRIs).
Caption: Mechanism of action of Tricyclic Antidepressants (TCAs).[19]
Caption: Mechanism of action of Monoamine Oxidase Inhibitors (MAOIs).[5][6][12][21]
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the sample preparation techniques described in the protocols.
Caption: General workflow for Solid-Phase Extraction (SPE).
Caption: General workflow for Liquid-Liquid Extraction (LLE).
Caption: General workflow for Protein Precipitation (PPT).
Caption: General workflow for QuEChERS.
References
- 1. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]
- 3. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Action of the Serotonin Transporter [web.williams.edu]
- 7. ClinPGx [clinpgx.org]
- 8. Novel and atypical pathways for serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serotonin - Wikipedia [en.wikipedia.org]
- 10. psychscenehub.com [psychscenehub.com]
- 11. psychscenehub.com [psychscenehub.com]
- 12. grokipedia.com [grokipedia.com]
- 13. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Norepinephrine transport-mediated gene expression in noradrenergic neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. psychscenehub.com [psychscenehub.com]
- 16. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Monoamine Oxidase-B Inhibitor Reduction in Pro-Inflammatory Cytokines Mediated by Inhibition of cAMP-PKA/EPAC Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. psychscenehub.com [psychscenehub.com]
- 20. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 21. Frontiers | Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action [frontiersin.org]
Application Notes and Protocols for the Analysis of Demethylmaprotiline-d2-1 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Demethylmaprotiline-d2-1 using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections outline the mass spectrometry parameters, a comprehensive experimental protocol, and a visual representation of the analytical workflow.
Mass Spectrometry Parameters
The analysis of this compound is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The parameters provided are based on established methods for the analogous non-deuterated compound, N-Desmethylmaprotiline, and have been adapted for the deuterated internal standard.[1] ESI+ (Electrospray Ionization, positive mode) is utilized for ion generation.
Table 1: MRM Transitions and Mass Spectrometer Parameters
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (CE) in eV | Declustering Potential (DP) in V | Ionization Mode |
| This compound | 266.2 | 141.1 | 32 | 34 | ESI+ |
| N-Desmethylmaprotiline (for reference) | 264.2 | 141.1 | 32 | 34 | ESI+ |
Note: The precursor ion for this compound is adjusted by +2 Da from its non-deuterated counterpart to account for the two deuterium (B1214612) atoms.
Experimental Protocol: LC-MS/MS Analysis
This protocol details the steps for the analysis of this compound in a biological matrix, such as human serum.
Materials and Reagents
-
This compound certified reference standard
-
N-Desmethylmaprotiline certified reference standard
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Acetic Acid (LC-MS grade)
-
Ultrapure water
-
Human serum (blank)
Sample Preparation: Protein Precipitation
-
Thaw human serum samples and internal standards at room temperature.
-
Spike 100 µL of blank human serum with the appropriate concentration of this compound (as an internal standard) and N-Desmethylmaprotiline (as the analyte for a calibration curve).
-
Add 300 µL of a cold protein precipitation solvent (e.g., methanol or acetonitrile).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
HPLC System: A UPLC or HPLC system capable of delivering accurate gradients.
-
Column: A reversed-phase C18 column (e.g., Kromasil ClassicShell C18, 2.1 x 50 mm, 2.5 µm) is recommended for good chromatographic separation.[1]
-
Mobile Phase A: 10 mM Ammonium Acetate with 0.2% Acetic Acid in water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Injection Volume: 5 µL.[1]
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 40 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 10 |
| 5.0 | 10 |
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Capillary Voltage: 0.5 kV.[1]
-
Desolvation Gas Temperature: 400°C.[1]
-
Desolvation Gas Flow: 1100 L/h.[1]
-
Cone Gas Flow: 150 L/h.[1]
-
Nebulizer Gas Pressure: 7.0 bar.[1]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using the transitions in Table 1.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the analysis of this compound.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Logical diagram of the Multiple Reaction Monitoring (MRM) process for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Retention Time Shifts with Deuterated Standards
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering retention time shifts when using deuterated internal standards in chromatographic analyses.
Troubleshooting Guide
A systematic approach is essential when diagnosing and resolving retention time (RT) shifts between an analyte and its deuterated internal standard (IS).
Initial Assessment
-
Confirm the Shift: Overlay the chromatograms of the analyte and the deuterated IS to visually verify the presence and magnitude of the retention time difference.[1]
-
Evaluate Peak Shape and Overlap: Assess the peak shapes and the degree of co-elution. Poor overlap can indicate that the internal standard is not effectively compensating for matrix effects.[1][2]
-
Check Integration: Ensure that the peak integration is accurate for both the analyte and the IS, as incorrect integration can be misleading.[1]
Systematic Troubleshooting Workflow
If a significant retention time shift is confirmed, follow this workflow to identify the root cause.
References
Technical Support Center: Demethylmaprotiline-d2-1 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the analysis of Demethylmaprotiline-d2-1.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound analysis?
A1: Matrix effects are the alteration of the ionization efficiency of Demethylmaprotiline and its deuterated internal standard (this compound) by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] These effects can lead to either a decrease in signal, known as ion suppression, or an increase in signal, referred to as ion enhancement.[1][3][4] Matrix components such as phospholipids, salts, and metabolites can interfere with the ionization process in the mass spectrometer's ion source, impacting the accuracy and precision of quantification.[1][4]
Q2: How does the use of a deuterated internal standard like this compound help mitigate matrix effects?
A2: A deuterated internal standard is considered the gold standard for compensating for matrix effects in LC-MS/MS analysis.[5] Since this compound is chemically and structurally almost identical to the non-labeled analyte, it exhibits similar behavior during sample preparation, chromatographic separation, and ionization.[5] By adding a known concentration of this compound to all samples, calibrators, and quality controls, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This ratio should remain constant even if the absolute signal intensities of both compounds fluctuate due to matrix effects, thereby providing a more accurate and precise measurement.[6]
Q3: Can this compound perfectly compensate for matrix effects in all situations?
A3: While highly effective, perfect compensation is not always guaranteed. A phenomenon known as the "isotope effect" can sometimes cause the deuterated internal standard to elute slightly earlier than the non-deuterated analyte. If this chromatographic separation is significant, the two compounds may experience different matrix environments as they enter the ion source, leading to incomplete compensation and potentially inaccurate quantification.
Q4: What are the common sources of matrix effects in biofluids like plasma and urine?
A4: Common sources of matrix effects in biological samples include:
-
Phospholipids: Abundant in plasma and serum, they are notorious for causing ion suppression.[4]
-
Salts and buffers: High concentrations of salts from the sample or sample preparation reagents can interfere with the electrospray ionization process.[1]
-
Endogenous metabolites: A vast number of small molecules in biological fluids can co-elute with the analyte and cause interference.
-
Proteins: Although largely removed during sample preparation, residual proteins can still contribute to matrix effects.[4]
-
Anticoagulants: The choice of anticoagulant (e.g., EDTA, heparin) can influence the sample matrix and potentially impact the analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor reproducibility of the analyte/internal standard area ratio. | Inconsistent matrix effects between samples. | Optimize the sample preparation method to improve the removal of interfering matrix components. Consider switching from protein precipitation to solid-phase extraction (SPE) for a cleaner extract.[7] |
| Inconsistent sample collection or handling. | Ensure a standardized protocol for sample collection, processing, and storage. | |
| Analyte and deuterated internal standard (this compound) do not co-elute. | Isotope effect leading to a slight difference in retention time. | This is a known phenomenon. If the separation is minor and the matrix effect is consistent across the narrow elution window, it may not significantly impact quantification. |
| Column degradation. | A loss of stationary phase or column contamination can affect the separation. Replace the analytical column with a new one of the same type and implement a column washing protocol. | |
| Significant ion suppression or enhancement is observed. | Inadequate removal of matrix components. | Refine the sample preparation procedure. For example, use a more selective SPE sorbent or optimize the wash and elution steps.[7] |
| Co-elution with highly suppressing agents (e.g., phospholipids). | Modify the chromatographic method (e.g., change the gradient, mobile phase composition, or column chemistry) to separate the analyte from the interfering compounds.[4] | |
| Unexpectedly high or low calculated concentrations. | Inaccurate internal standard concentration. | Carefully reprepare the internal standard spiking solution and verify its concentration. |
| Cross-contamination (carryover). | Optimize the autosampler wash procedure. Inject a blank sample after a high-concentration sample to check for carryover. | |
| Non-linear response at the extremes of the calibration curve. | Ensure the calibration range is appropriate for the expected sample concentrations and that the detector response is linear within this range. |
Quantitative Data Summary
The following table summarizes matrix effect data for tricyclic antidepressants, including normaprotiline (an analogue of demethylmaprotiline), from a study using UHPLC-MS/MS analysis of human plasma. The matrix factor is calculated as the ratio of the analyte peak area in the presence of matrix to the peak area in a neat solution. A value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The use of an internal standard helps to normalize for these effects, as shown by the analyte:internal standard response ratio.
| Analyte | Concentration Level | Matrix Factor (Peak Area) | Matrix Factor (Analyte:Internal Standard Ratio) |
| Normaprotiline | Low (QC1) | 1.05 (0.97-1.11) | 1.01 (0.98-1.05) |
| High (QC3) | 1.04 (0.99-1.10) | 1.00 (0.97-1.04) | |
| Desipramine | Low (QC1) | 1.02 (0.96-1.08) | 1.00 (0.97-1.03) |
| High (QC3) | 1.01 (0.97-1.06) | 1.00 (0.98-1.02) | |
| Nortriptyline | Low (QC1) | 1.03 (0.98-1.09) | 1.01 (0.98-1.04) |
| High (QC3) | 1.02 (0.98-1.07) | 1.00 (0.98-1.03) | |
| Data adapted from Waters Application Note "Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research".[6] QC1 and QC3 represent low and high-quality control concentration levels, respectively. The values in parentheses represent the range of matrix factors observed across six different lots of human plasma. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
Objective: To quantify the degree of ion suppression or enhancement for Demethylmaprotiline in a specific biological matrix.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte (Demethylmaprotiline) and internal standard (this compound) into the final mobile phase or reconstitution solvent at three concentration levels (low, medium, high).
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank matrix (e.g., human plasma). After the final extraction step, spike the analyte and internal standard into the extracted matrix at the same concentrations as Set A.
-
Set C (Pre-Spiked Matrix): Spike the analyte and internal standard into the blank matrix before the extraction process at the same concentrations as Set A. (This set is used to determine recovery, not directly for matrix effect calculation, but is often performed concurrently).
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak area of analyte in Set B) / (Peak area of analyte in Set A)
-
A value close to 1 indicates minimal matrix effect.
-
-
Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Analyte/IS peak area ratio in Set B) / (Analyte/IS peak area ratio in Set A)
-
This value demonstrates the ability of the deuterated internal standard to compensate for matrix effects.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
Objective: To extract Demethylmaprotiline and this compound from human plasma while minimizing matrix components.
Methodology:
-
Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of the this compound internal standard working solution. Vortex to mix. Add 200 µL of a suitable buffer (e.g., 4% phosphoric acid) and vortex again.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis WCX) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of an acidic solution (e.g., 0.1 M HCl) to remove acidic and neutral interferences.
-
Wash the cartridge with 1 mL of an organic solvent (e.g., methanol) to remove lipids.
-
-
Elution: Elute the analytes with 1 mL of a basic organic solution (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: Workflow for the evaluation of matrix effects.
Caption: Troubleshooting logic for poor reproducibility.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. database.ich.org [database.ich.org]
- 6. lcms.cz [lcms.cz]
- 7. Systematic development of an UPLC-MS/MS method for the determination of tricyclic antidepressants in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Demethylmaprotiline-d2-1 stability in biological matrices
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability, handling, and analysis of Demethylmaprotiline-d2-1 in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the general stability concerns for this compound in biological matrices?
A1: While specific stability data for this compound is not extensively available, general principles for tricyclic antidepressants (TCAs) and their metabolites apply. The stability of this compound in biological matrices is influenced by several factors, including temperature, pH, and light exposure. Enzymatic degradation can also occur in unpreserved biological samples. For accurate and reproducible results, proper sample collection, handling, and storage are crucial.
Q2: What are the recommended storage conditions for plasma and urine samples containing this compound?
A2: Based on general guidance for tricyclic antidepressants, the following storage conditions are recommended to ensure the stability of this compound:
-
Short-term storage: Samples can be stored at 2-8°C for up to 48 hours[1]. Some studies suggest stability at room temperature for up to 3 days when stored in glass tubes sealed with Parafilm[2].
-
Long-term storage: For storage periods longer than 48 hours, samples should be frozen at -20°C or below[1]. Studies on other tricyclic antidepressants have shown good stability for at least 5 days at -20°C in urine[2].
It is important to minimize freeze-thaw cycles, as they can potentially lead to degradation of the analyte[3][4][5][6].
Q3: How does pH affect the stability of this compound in urine?
A3: The stability of many drugs and their metabolites in urine can be pH-dependent. For some sedative-type drugs, degradation has been observed, particularly under acidic pH conditions[7]. While specific data for this compound is not available, it is advisable to measure and record the pH of urine samples. If significant degradation is suspected, a stability study at different pH values may be necessary.
Q4: Are there any known issues with specific blood collection tubes for tricyclic antidepressant analysis?
A4: Yes, it has been reported that storing plasma samples in Vacutainer tubes with the stopper in contact with the plasma can lead to instability of tricyclic antidepressants[2]. It is recommended to use glass tubes for storage whenever possible to avoid potential interactions with components of the collection tubes.
Troubleshooting Guides
Analyte Instability
| Symptom | Potential Cause | Troubleshooting Steps |
| Low recovery of this compound | Improper sample storage (e.g., prolonged storage at room temperature). | - Ensure samples are processed and frozen at -20°C or below as soon as possible after collection. - Review sample handling and storage logs to identify any deviations from the protocol. |
| Multiple freeze-thaw cycles. | - Aliquot samples upon receipt to avoid repeated freezing and thawing of the entire sample. | |
| Degradation due to pH. | - Measure the pH of the urine samples. If necessary, adjust the pH to a neutral range or perform stability testing at different pH values. | |
| Light sensitivity. | - Protect samples from direct light exposure by using amber vials or storing them in the dark. | |
| Inconsistent results between replicates | Non-homogenous sample after thawing. | - Ensure frozen samples are completely thawed and thoroughly mixed (e.g., by vortexing) before aliquoting for analysis. |
| Analyte adsorption to container surfaces. | - Consider using silanized glassware or low-binding polypropylene (B1209903) tubes. |
Analytical Method Issues (LC-MS/MS)
| Symptom | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing, fronting, or splitting) | Column contamination or degradation. | - Flush the column with a strong solvent. - If the problem persists, replace the column. |
| Inappropriate mobile phase pH. | - Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state. | |
| Matrix effects. | - Optimize the sample preparation method (e.g., use a more selective SPE sorbent or a different LLE solvent system) to remove interfering matrix components. - Use a deuterated internal standard to compensate for matrix effects. | |
| Low signal intensity | Ion suppression from the biological matrix. | - Dilute the sample extract. - Improve sample cleanup. - Optimize MS source parameters (e.g., temperature, gas flows). |
| Inefficient ionization. | - Adjust the mobile phase composition to promote better ionization (e.g., add a small amount of formic acid for positive mode or ammonium (B1175870) hydroxide (B78521) for negative mode). | |
| High background noise | Contaminated mobile phase or LC system. | - Prepare fresh mobile phase with high-purity solvents and additives. - Flush the LC system thoroughly. |
| Carryover from previous injections. | - Inject a blank solvent after a high-concentration sample to check for carryover. - Optimize the autosampler wash procedure. |
Data Presentation
Table 1: Recommended Storage and Handling Conditions for Biological Samples
| Matrix | Short-Term Storage (≤ 48 hours) | Long-Term Storage (> 48 hours) | Freeze-Thaw Cycles | Light Exposure |
| Plasma/Serum | 2-8°C | -20°C or below | Minimize (aliquot samples) | Protect from light |
| Urine | 2-8°C[1] | -20°C or below[1] | Minimize (aliquot samples)[3][4][5][6] | Protect from light |
Table 2: Summary of Typical Analytical Methods for Demethylmaprotiline and Related Compounds
| Parameter | HPLC-UV | LC-MS/MS |
| Sample Preparation | Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) | Protein Precipitation (PPT), LLE, or SPE[8] |
| Chromatographic Column | Reversed-phase C18 or CN | Reversed-phase C18 or similar |
| Mobile Phase | Acetonitrile (B52724)/phosphate (B84403) buffer[1] | Acetonitrile/water or Methanol (B129727)/water with additives (e.g., formic acid, ammonium formate) |
| Detection | UV absorbance at ~205-254 nm[1] | Multiple Reaction Monitoring (MRM) in positive ion mode |
| Internal Standard | Structurally similar compound (e.g., desmethyldoxepine)[1] | Deuterated analog (this compound) |
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation (PPT)
-
Thaw plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing the internal standard (this compound).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Urine Sample Preparation using Solid-Phase Extraction (SPE)
-
Thaw urine samples at room temperature and vortex.
-
Centrifuge at 2000 x g for 5 minutes to pellet any precipitate.
-
Pipette 1 mL of the supernatant into a clean tube.
-
Add internal standard and 500 µL of a suitable buffer (e.g., phosphate buffer, pH 6) and vortex.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the prepared urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Mandatory Visualization
References
- 1. Determination of maprotiline and N-desmethylmaprotiline from biological fluids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of tricyclic antidepressants in human urine samples by the three-step sample pretreatment followed by HPLC-UV analysis: an efficient analytical method for further pharmacokinetic and forensic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Freeze-Thaw Cycles of Blood Samples on High-Coverage Quantitative Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effect of Freeze/Thaw Cycles on Reproducibility of Metabolic Profiling of Marine Microalgal Extracts Using Direct Infusion High-Resolution Mass Spectrometry (HR-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Stability of 22 Sedative-Type Drugs and Metabolites in Human Urine under Variable pH, Temperature, and Freeze-Thaw Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
Troubleshooting poor signal intensity for Demethylmaprotiline-d2-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to poor signal intensity for Demethylmaprotiline-d2-1 in LC-MS/MS experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, a deuterated internal standard for Desmethylmaprotiline (the major metabolite of Maprotiline).
Q1: I am observing a weak or no signal for my internal standard, this compound. What are the potential causes?
A weak or absent signal for your deuterated internal standard can originate from several stages of your analytical workflow. A systematic approach is key to identifying the root cause. Potential issues can be broadly categorized into:
-
Sample Preparation: Problems with the extraction and handling of your samples.
-
Liquid Chromatography (LC): Issues related to the separation of your analyte.
-
Mass Spectrometry (MS): Problems with the ionization, detection, and fragmentation of your internal standard.
-
Internal Standard Integrity: Issues specific to the deuterated standard itself.
The following questions will guide you through troubleshooting each of these areas.
Q2: How can I systematically troubleshoot the poor signal intensity of this compound?
Follow this logical workflow to diagnose the problem efficiently.
Internal Standard Integrity
Q3: Could the problem be with the this compound standard itself?
Yes, it's crucial to first rule out any issues with the internal standard solution.
-
Concentration and Dilution Errors: Double-check all calculations and dilutions made when preparing your working solutions. An error in this step is a common cause of unexpectedly low signal.
-
Improper Storage: Verify the recommended storage conditions for your standard. Degradation can occur if it's not stored correctly.
-
Isotopic Purity and Exchange: While less common for D2 labels on stable positions, deuterium (B1214612) atoms can sometimes exchange with protons from the solvent, especially under certain pH and temperature conditions. This "back-exchange" would lead to a decrease in the deuterated signal and an increase in the non-deuterated analyte signal.
Mass Spectrometry (MS) Issues
Q4: How can I determine if the problem lies with the mass spectrometer?
To isolate the MS system, perform a direct infusion of your this compound working solution, bypassing the LC system.
-
Procedure:
-
Prepare a solution of this compound at a concentration you would typically expect at the peak maximum in your chromatographic run.
-
Infuse this solution directly into the mass spectrometer using a syringe pump.
-
Monitor the signal for the expected precursor and product ions.
-
-
Interpretation:
-
Strong, Stable Signal: If you observe a robust and steady signal, your MS is likely functioning correctly, and the issue is with your LC system or sample preparation.
-
Weak or No Signal: If the signal is still poor, the problem lies within the mass spectrometer itself.
-
Q5: What specific MS parameters should I check for this compound?
Ensure your MS method is optimized for this specific compound.
-
Ionization Source:
-
Contamination: The ion source is prone to contamination from sample matrix and mobile phase additives. A dirty source is a primary cause of poor signal intensity.[1] Regularly clean the ion source components according to the manufacturer's guidelines.
-
ESI Probe Position: Optimize the electrospray probe position to maximize the signal for your analyte.
-
Gas Flow and Temperature: Nebulizer and drying gas flows and temperatures are critical for efficient desolvation and ionization. Ensure these are set appropriately.
-
-
MRM Transitions and Collision Energy:
-
Incorrect Transitions: Verify that you are monitoring the correct precursor and product ions for this compound. The precursor ion will be the protonated molecule, [M+H]+.
-
Suboptimal Collision Energy (CE): The CE is crucial for efficient fragmentation. If it's too low, you won't get enough product ions; if it's too high, you may get excessive fragmentation and a weak signal for your target product ion. You may need to optimize the CE for your specific instrument.
-
| Parameter | Demethylmaprotiline | This compound |
| Formula | C19H21N | C19H19D2N |
| Molecular Weight | 263.38 | 265.40 |
| Precursor Ion ([M+H]+) | m/z 264.2 | m/z 266.2 |
| Potential Product Ions | m/z 219.1, 191.1 | m/z 221.1, 193.1 |
| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |
Liquid Chromatography (LC) Issues
Q6: My MS is working correctly upon direct infusion. What LC-related problems could cause a poor signal?
If the MS is fine, the issue likely lies with the chromatography.
-
Leaks: Check all fittings and connections for any signs of leaks. A leak can cause a drop in pressure and lead to a weak and inconsistent signal.
-
Column Issues:
-
Column Overload: Injecting too much sample can lead to poor peak shape and reduced signal intensity.
-
Column Degradation: Over time, columns can lose their efficiency, resulting in broad peaks and a lower signal-to-noise ratio.
-
-
Mobile Phase:
-
Incorrect Composition: Ensure the mobile phase composition is correct and has been prepared with high-purity, LC-MS grade solvents.
-
pH: The pH of the mobile phase can significantly impact the ionization efficiency of your analyte. For amines like Demethylmaprotiline, a slightly acidic mobile phase is generally preferred for positive ionization mode.
-
Sample Preparation and Matrix Effects
Q7: I've ruled out instrumental issues. Could my sample preparation be the cause of the poor signal?
Yes, sample preparation is a critical step where significant analyte loss can occur.
-
Inefficient Extraction: Your extraction protocol may not be optimal for Demethylmaprotiline.
-
Liquid-Liquid Extraction (LLE): Ensure the pH of the aqueous phase is appropriate to ensure the analyte is in a neutral form for extraction into an organic solvent.
-
Solid-Phase Extraction (SPE): The choice of sorbent and the wash/elution solvents are critical. Incomplete elution will result in low recovery and a weak signal.
-
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, urine) can suppress the ionization of your internal standard, leading to a decreased signal.[1]
-
Differential Matrix Effects: Even with a co-eluting deuterated internal standard, the analyte and the standard can experience different degrees of ion suppression. This can lead to inaccurate quantification.
-
Mitigation: Improve your sample cleanup to remove interfering matrix components. You can also dilute your sample, if sensitivity allows, to reduce the concentration of matrix components.
-
Experimental Protocols
Typical Sample Preparation (Solid-Phase Extraction - SPE)
This is a general protocol and may require optimization for your specific matrix.
-
Sample Pre-treatment: To 1 mL of plasma, add 10 µL of this compound internal standard solution. Vortex to mix.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Parameters
These are starting parameters and should be optimized for your specific instrument and column.
| Parameter | Value |
| LC Column | C18, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Gas Temp | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Metabolic Pathway of Maprotiline
Understanding the origin of Desmethylmaprotiline can provide context for your analysis. Maprotiline is metabolized in the liver primarily through N-demethylation to form its active metabolite, Desmethylmaprotiline.
References
Technical Support Center: Optimizing MS/MS Transitions for Demethylmaprotiline-d2-1
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists working on optimizing tandem mass spectrometry (MS/MS) transitions for Demethylmaprotiline-d2-1.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound in positive ion mode mass spectrometry?
In positive ion mode electrospray ionization (ESI), the most common precursor ion for a compound like Demethylmaprotiline, which contains a secondary amine, is the protonated molecule, [M+H]+.[1] The nitrogen atom in the amine group is readily protonated. Given the structure of this compound, you should look for the isotopic variant of the protonated molecule.
Q2: How do I predict the major product ions for this compound?
The fragmentation of the precursor ion is induced by collision with an inert gas in the collision cell, a process known as collision-induced dissociation (CID).[1] For molecules containing amine groups and alkyl chains, common fragmentation pathways include:
-
Alpha-cleavage: This involves the cleavage of a bond alpha to the nitrogen atom.[2] This is often a predominant fragmentation mode for aliphatic amines.[2]
-
Loss of the alkyl side chain: Cleavage of the bond connecting the side chain to the tricyclic ring system is a likely fragmentation pathway.
-
Ring cleavages: Fragmentation of the tricyclic ring structure can also occur, though these may be less specific.
For this compound, the most probable and structurally significant product ions would arise from the cleavage of the bond between the propylamino group and the dibenzobicyclo[2.2.2]octadiene ring system. Due to the presence of two deuterium (B1214612) atoms on the methyl group, the resulting fragments will have a corresponding mass shift.
Q3: What are the key instrument parameters to optimize for MS/MS transitions?
The primary transition-specific parameter to optimize is the collision energy (CE) . This is the energy applied in the collision cell to induce fragmentation of the precursor ion.[1][3] Additionally, cone voltage or fragmentor voltage can be optimized to ensure efficient transmission of the precursor ion into the mass spectrometer.[3] Global parameters such as ion source temperatures and gas flows also play a role but are generally optimized for the overall analysis rather than for specific transitions.[1]
Troubleshooting Guide
Issue 1: I am not seeing a strong precursor ion for this compound.
-
Solution 1: Optimize Source Conditions. Ensure that the ion source parameters (e.g., capillary voltage, gas temperatures, and flow rates) are appropriate for a molecule of this class. Start with the instrument manufacturer's general recommendations and perform a systematic optimization.
-
Solution 2: Check Sample Preparation. Verify the concentration and purity of your this compound standard. Ensure the solvent system is compatible with ESI and promotes ionization. The addition of a small amount of a weak acid like formic acid to the mobile phase can improve protonation in positive ion mode.
Issue 2: The product ion signal is weak or unstable.
-
Solution 1: Perform a Collision Energy Ramp. To find the optimal collision energy, perform an experiment where you systematically vary the CE and monitor the intensity of the expected product ions. A plot of product ion intensity versus collision energy will reveal the optimal setting.
-
Solution 2: Select a Different Product Ion. If a particular product ion yields a weak signal, consider other potential fragmentation pathways and test for more intense product ions. It is recommended to monitor at least two transitions for each analyte for confident quantification and qualification.[1]
-
Solution 3: Check Collision Gas Pressure. Ensure the collision gas (e.g., argon) pressure is within the manufacturer's recommended range. Insufficient pressure will lead to inefficient fragmentation.
Issue 3: I am observing unexpected fragments or high background noise.
-
Solution 1: Improve Chromatographic Separation. Good chromatographic separation is crucial to minimize interferences from the sample matrix and reduce background noise.[1] Ensure your liquid chromatography (LC) method effectively separates this compound from other components.
-
Solution 2: Evaluate Potential for In-Source Fragmentation. If fragmentation is occurring in the ion source before precursor selection, you may need to reduce the cone/fragmentor voltage. This will result in a more intense precursor ion and less "pre-fragmentation."
Experimental Protocols & Data Presentation
Protocol for Optimizing MS/MS Transitions
-
Compound Infusion: Prepare a solution of this compound (e.g., 100-1000 ng/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Precursor Ion Selection: Acquire full scan mass spectra in positive ion mode to identify the m/z of the [M+H]+ ion for this compound.
-
Product Ion Scan: Set the first quadrupole (Q1) to select the precursor ion identified in the previous step. Scan the third quadrupole (Q3) over a relevant mass range to identify the major product ions formed in the collision cell (Q2).
-
Collision Energy Optimization: For each promising product ion, perform a collision energy ramp. While infusing the compound and selecting the precursor and product ion pair (a specific MRM transition), systematically vary the collision energy (e.g., in 2-5 eV increments) and record the product ion intensity.
-
Data Analysis: Plot the intensity of each product ion as a function of the collision energy. The collision energy that yields the highest intensity for a given product ion is the optimal value for that transition.
Data Summary
The following table provides a template for summarizing the optimized MS/MS parameters for this compound. The user should populate this table with their experimentally determined values.
| Compound Name | Precursor Ion (m/z) | Product Ion (m/z) | Optimized Cone Voltage (V) | Optimized Collision Energy (eV) |
| This compound | User Determined | User Determined (Quantifier) | User Determined | User Determined |
| This compound | User Determined | User Determined (Qualifier) | User Determined | User Determined |
Visualizations
Caption: Workflow for the systematic optimization of MS/MS transitions.
Caption: A logical troubleshooting guide for common MS/MS optimization issues.
References
Technical Support Center: Minimizing Ion Suppression in Maprotiline Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the quantification of maprotiline (B82187) by LC-MS/MS.
Troubleshooting Guides
This section offers step-by-step solutions to common issues encountered during maprotiline analysis.
Issue: Significant Ion Suppression or Signal Variability
Possible Cause: Co-eluting endogenous matrix components are interfering with the ionization of maprotiline.
Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1] Consider the following techniques:
-
Solid-Phase Extraction (SPE): This technique provides cleaner extracts compared to protein precipitation and can be optimized for high selectivity.[2][3] For maprotiline, a strong cation exchange SPE is often effective.[2]
-
Liquid-Liquid Extraction (LLE): LLE can also yield clean extracts and is a good alternative to SPE.[4]
-
Protein Precipitation (PPT): While the quickest method, it is the least effective at removing non-protein matrix components and often results in more significant ion suppression.[5]
-
-
Improve Chromatographic Separation:
-
Gradient Modification: Adjust the mobile phase gradient to separate maprotiline from the ion-suppressing region of the chromatogram.
-
Column Chemistry: Experiment with different column stationary phases (e.g., C18, biphenyl) to alter selectivity and improve resolution between maprotiline and interfering peaks.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for maprotiline will co-elute and experience similar ion suppression, allowing for accurate correction of the signal.
-
Sample Dilution: If the concentration of maprotiline is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.
Issue: Poor Peak Shape (Tailing or Fronting)
Possible Cause: Secondary interactions with the analytical column or issues with the mobile phase.
Solutions:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriate for maprotiline, which is a basic compound. A slightly acidic mobile phase (e.g., using 0.1% formic acid) can improve peak shape.
-
Check for Column Contamination: Flush the column with a strong solvent to remove any adsorbed matrix components. If the problem persists, the column may need to be replaced.
-
Evaluate Injection Solvent: The composition of the solvent used to dissolve the extracted sample can affect peak shape. Ideally, it should be similar to or weaker than the initial mobile phase.
Quantitative Data Summary
The following table summarizes recovery data from different sample preparation methods for maprotiline. Higher recovery values generally indicate a more efficient removal of matrix components, which can lead to reduced ion suppression.
| Sample Preparation Method | Analyte | Recovery % | Reference |
| Solid-Phase Extraction (Strong Cation Exchange) | Maprotiline | 70-109% | [2] |
| Solid-Phase Extraction (Non-Polar, CaptivaNDLipids) | Maprotiline | 82.8% | [5] |
| Protein Precipitation | Maprotiline | 71.1% | [5] |
Experimental Protocols
Detailed methodologies for the key sample preparation techniques are provided below.
Protocol 1: Solid-Phase Extraction (SPE) for Maprotiline
This protocol is adapted from a method developed for a range of antidepressants, including maprotiline, using a strong cation exchange sorbent.[2]
Materials:
-
Strong Cation Exchange SPE cartridges
-
Human Plasma
-
Deionized Water
-
Ammonia solution
-
Phosphate (B84403) buffer (pH 6.0)
-
Elution solvent: Ethyl acetate/Ammonia (98:2, v/v)
Procedure:
-
Sample Pre-treatment: To 1 mL of plasma, add an appropriate amount of internal standard and 1 mL of phosphate buffer (pH 6.0). Vortex to mix.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing:
-
Wash the cartridge with 3 mL of deionized water.
-
Wash the cartridge with 3 mL of 0.1 M HCl.
-
Dry the cartridge thoroughly under vacuum for 5-10 minutes.
-
Wash the cartridge with 3 mL of methanol.
-
Dry the cartridge thoroughly under vacuum for another 5-10 minutes.
-
-
Elution: Elute maprotiline from the cartridge with 2 x 1.5 mL of the elution solvent (Ethyl acetate/Ammonia, 98:2, v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Maprotiline
This is a general LLE protocol for basic drugs like maprotiline from plasma.[4]
Materials:
-
Human Plasma
-
Internal Standard
-
Alkaline buffer (e.g., 1 M Sodium Carbonate)
-
Extraction Solvent (e.g., Hexane (B92381):Isoamyl alcohol, 99:1, v/v)
-
Acidic solution for back-extraction (e.g., 0.1 M HCl)
-
Organic solvent for final extraction (e.g., Hexane)
Procedure:
-
Sample Alkalinization: To 1 mL of plasma, add an appropriate amount of internal standard and 0.5 mL of alkaline buffer. Vortex to mix.
-
First Extraction: Add 5 mL of the extraction solvent. Vortex for 10-15 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer Organic Layer: Transfer the upper organic layer to a clean tube.
-
Back-extraction: Add 1 mL of the acidic solution to the organic extract. Vortex for 10-15 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes. Discard the upper organic layer.
-
Final Extraction: Add 0.5 mL of alkaline buffer and 3 mL of hexane to the aqueous layer. Vortex for 10-15 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes.
-
Evaporation and Reconstitution: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of mobile phase.
Protocol 3: Protein Precipitation (PPT) for Maprotiline
This is a general protein precipitation protocol.[5][6]
Materials:
-
Human Plasma
-
Internal Standard
-
Precipitating Agent (e.g., ice-cold Acetonitrile)
Procedure:
-
Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add an appropriate amount of internal standard.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness and reconstitute in the initial mobile phase to minimize solvent effects during injection. Otherwise, inject the supernatant directly.
Visualizations
Caption: Experimental workflow for maprotiline quantification.
Caption: Troubleshooting decision tree for ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of the target analyte (maprotiline) is reduced by the presence of co-eluting components from the sample matrix. This results in a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analysis.
Q2: How can I determine if ion suppression is affecting my maprotiline assay?
A2: A common method is the post-column infusion experiment. A solution of maprotiline is continuously infused into the LC flow after the analytical column, while a blank, extracted matrix sample is injected. A dip in the baseline signal for maprotiline indicates the retention time at which ion-suppressing components are eluting.
Q3: Which sample preparation technique is best for minimizing ion suppression for maprotiline?
A3: While the optimal technique can be matrix-dependent, Solid-Phase Extraction (SPE), particularly with a strong cation exchange mechanism, and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components than Protein Precipitation (PPT).[2][4][5] PPT is a cruder cleanup method and often leads to more significant ion suppression.[5]
Q4: Can mobile phase additives help reduce ion suppression?
A4: Mobile phase additives are primarily used to improve chromatography (e.g., peak shape, retention). While they don't directly remove matrix components, by improving the separation of maprotiline from interfering compounds, they can indirectly help mitigate ion suppression. However, some additives, like trifluoroacetic acid (TFA), can themselves cause ion suppression. Volatile additives compatible with MS, such as formic acid, are generally preferred.
Q5: My internal standard signal is also low and variable. What could be the cause?
A5: If you are not using a stable isotope-labeled internal standard (SIL-IS), your internal standard may have different chromatographic and ionization behavior than maprotiline, making it a poor indicator of matrix effects. If you are using a SIL-IS and its signal is highly variable, it indicates a severe and inconsistent matrix effect that needs to be addressed through better sample cleanup or chromatography. It could also point to issues with the extraction recovery of both the analyte and the internal standard.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of maprotiline and N-desmethylmaprotiline from biological fluids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Isotopic Exchange Issues with Deuterated Standards
Welcome to the technical support center for the use of deuterated internal standards in analytical testing. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments, with a specific focus on isotopic exchange.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is isotopic exchange and why is it a problem?
A1: Isotopic exchange, often termed "back-exchange," is a chemical process where deuterium (B1214612) atoms on a deuterated standard are replaced by hydrogen atoms (protons) from the surrounding environment, such as solvents or the sample matrix.[1][2] This phenomenon is problematic because it alters the mass of the internal standard. In quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS), a deuterated internal standard is expected to have a constant, known mass to accurately quantify the target analyte.[2] The loss of deuterium can lead to a decreased signal for the internal standard and potentially create a false positive signal for the unlabeled analyte, ultimately compromising the accuracy and reliability of the quantitative results.[2][3]
Q2: My deuterated internal standard appears to be losing its deuterium label. What are the primary causes?
A2: The loss of a deuterium label is almost always due to deuterium-hydrogen (D-H) exchange. The rate and extent of this exchange are heavily influenced by several key factors:
-
Label Position: Deuterium atoms are most susceptible to exchange when they are located on heteroatoms like oxygen (-OH), nitrogen (-NH), or sulfur (-SH).[4][5] They can also be labile if positioned on a carbon atom adjacent to a carbonyl group (C=O).[3][4] Deuterium on aromatic or aliphatic carbon-hydrogen bonds are generally more stable.[4]
-
pH of the Solution: The D-H exchange reaction is catalyzed by both acids and bases.[2][6] For many compounds, the rate of exchange is at its minimum around a pH of 2.5-3.[2][4] Both neutral and basic conditions can significantly accelerate the loss of deuterium.[2]
-
Solvent Type: Protic solvents, which contain easily exchangeable hydrogen atoms (e.g., water, methanol, ethanol), are the primary drivers of D-H exchange.[2] Aprotic solvents (e.g., acetonitrile, DMSO) lack these exchangeable protons and are preferred for handling deuterated standards.[2]
-
Temperature: Higher temperatures increase the rate of the exchange reaction.[1][4] Keeping samples and standards at low temperatures can significantly slow down the process.[4]
Troubleshooting Guide: Investigating Isotopic Exchange
If you observe a decreasing signal from your internal standard or an unexpected increase in your analyte signal, follow this workflow to diagnose the issue.
Caption: Troubleshooting workflow for identifying the source of deuterium exchange.
Data Presentation: Impact of Environmental Factors on Isotopic Exchange
The stability of deuterated standards is highly dependent on environmental factors. The following tables summarize the impact of pH, temperature, and solvent choice on the rate of D-H exchange.
| Factor | Condition | Relative Rate of Exchange | Recommendation |
| pH | Acidic (~2.5-3) | Minimum[2][4] | Where possible, adjust the pH of aqueous solutions to this range. |
| Neutral (~7.0) | Moderate to High[2] | Avoid neutral pH during long-term storage or sample processing if the label is labile. | |
| Basic (>8) | Very High[2][4] | Avoid basic conditions entirely. | |
| Temperature | Low (~4°C) | Low[4] | Store and analyze samples at low temperatures. |
| Ambient (~25°C) | Moderate | Minimize time samples spend at room temperature. | |
| High (>40°C) | High[4] | Avoid elevated temperatures during sample preparation and analysis. | |
| Solvent | Aprotic (e.g., Acetonitrile) | Very Low[2] | Use aprotic solvents for stock and working solutions when possible. |
| Protic (e.g., Water, Methanol) | High[2][4] | Minimize the use of protic solvents or use D₂O-based buffers if aqueous solutions are necessary.[7] | |
| Label Position | Aromatic/Aliphatic C-H | Low[4] | Generally stable under typical analytical conditions. |
| Alpha to Carbonyl | Moderate[4] | Be cautious with pH and temperature. | |
| On Heteroatoms (O, N, S) | High[4] | Choose standards with labels on more stable carbon positions. |
Experimental Protocols
Protocol 1: Assessing the Stability of a Deuterated Standard
This protocol is designed to determine if isotopic exchange is occurring under your specific analytical conditions.[8]
Objective: To assess the stability of the deuterated internal standard by incubating it in the sample matrix and solvent over time.
Methodology:
-
Prepare Sample Sets:
-
T=0 Samples: Spike a known concentration of the internal standard (IS) into the blank matrix (e.g., plasma) and immediately process it according to your standard sample preparation protocol.
-
Incubated Matrix Samples: Spike the IS into the blank matrix and incubate under various conditions (e.g., room temperature for 4 hours, 4°C for 24 hours).
-
Incubated Solvent Samples: Spike the IS into your sample reconstitution solvent and incubate under the same conditions as the matrix samples.
-
-
Sample Processing: After the designated incubation period, process the incubated samples using your established extraction/preparation method.
-
LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvent). Monitor the signal for both the deuterated internal standard and the corresponding unlabeled analyte.
-
Data Analysis:
-
Compare the peak area of the IS in the incubated samples to the T=0 samples. A significant decrease (>15-20%) in the IS signal suggests degradation or exchange.[8]
-
Monitor the peak area of the unlabeled analyte in the incubated samples. A significant increase compared to the T=0 sample indicates that the IS is converting to the unlabeled form via back-exchange.
-
Example Data Interpretation:
| Sample Condition | Incubation Time (hours) | IS Peak Area (relative to T=0) | Unlabeled Analyte Peak Area (relative to T=0) |
| Matrix at 25°C | 4 | 85% | 115% |
| Matrix at 4°C | 24 | 98% | 102% |
| Solvent (pH 8) at 25°C | 4 | 70% | 130% |
| Solvent (pH 3) at 25°C | 4 | 99% | 101% |
Interpretation: The data indicates that the internal standard is unstable at room temperature, especially in the slightly basic reconstitution solvent.[8] Lowering the temperature and acidifying the solvent significantly reduces the extent of isotopic exchange.[8]
Mandatory Visualization
Workflow for Minimizing Back-Exchange During LC-MS Analysis
The following diagram illustrates an ideal experimental workflow designed to preserve the isotopic integrity of a deuterated standard during analysis.
References
Calibration curve linearity problems with Demethylmaprotiline-d2-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing calibration curve linearity problems with Demethylmaprotiline-d2-1 in bioanalytical assays, particularly those using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-linear calibration curves when using this compound as an internal standard?
Non-linearity in calibration curves is a frequent issue in LC-MS/MS bioanalysis and can stem from several factors.[1][2] When using a stable isotope-labeled internal standard (SIL-IS) like this compound, the primary assumption is that the analyte and the IS will behave similarly throughout the analytical process, thus compensating for variability.[3] However, deviations from linearity can still occur due to:
-
Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a non-proportional response.[1][4] This is a common reason for non-linearity at the upper end of the calibration range.[1][4]
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can interfere with the ionization of the analyte and/or the internal standard in the MS source.[5][6] This can cause ion suppression or enhancement, affecting the analyte and internal standard differently and leading to a non-linear response.[6][7]
-
Ionization Saturation: The electrospray ionization (ESI) process itself can become saturated at high analyte concentrations, limiting the number of ions that can be generated and detected.[2]
-
Formation of Multimers: At higher concentrations, analytes can form dimers or other multimers, which may not be detected at the same mass-to-charge ratio as the monomeric ion, causing a loss of signal and non-linearity.[2][8]
-
Isotopic Contribution: There might be a minor contribution from the deuterated internal standard to the signal of the unlabeled analyte, especially if the isotopic purity of the internal standard is not high.[7]
-
Chromatographic Issues: Poor chromatography, such as peak tailing or co-elution with interfering substances, can affect the accuracy of peak integration and contribute to non-linearity.
Q2: My calibration curve for Demethylmaprotiline is linear, but when I use the deuterated internal standard (this compound), the curve becomes non-linear. What could be the reason?
This scenario strongly suggests that the analyte and the internal standard are not behaving identically in the analytical system. The most likely culprits are differential matrix effects or a problem with the internal standard itself.[7] While deuterated internal standards are generally considered the gold standard, they are not immune to issues.[3]
Possible reasons include:
-
Differential Matrix Effects: The matrix components may be affecting the ionization of Demethylmaprotiline and this compound to different extents.[7] Even with a co-eluting SIL-IS, subtle differences in physicochemical properties can lead to differential susceptibility to ion suppression or enhancement.[7]
-
Isotopic Effects: Deuterium labeling can sometimes lead to slight changes in retention time, causing the analyte and internal standard to elute at slightly different times.[7] If there is a region of significant ion suppression or enhancement at that specific point in the chromatogram, it could affect the two compounds differently.
-
Internal Standard Concentration: The concentration of the internal standard itself can influence linearity. An inappropriate concentration of this compound might contribute to detector or ionization saturation.[8]
Q3: How can I investigate and troubleshoot non-linearity in my calibration curve?
A systematic approach is crucial for identifying the root cause of non-linearity. The following troubleshooting workflow can be applied:
Caption: Troubleshooting workflow for non-linear calibration curves.
Troubleshooting Guides
Guide 1: Investigating and Mitigating Matrix Effects
Matrix effects are a primary cause of non-linearity and can be systematically evaluated.[5][7]
Experimental Protocol: Matrix Effect Evaluation
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards of Demethylmaprotiline and this compound in a clean solvent (e.g., methanol (B129727) or acetonitrile).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma from an untreated subject) using your established sample preparation method. Spike the extracted blank matrix with Demethylmaprotiline and this compound at the same concentrations as in Set A.
-
Set C (Pre-Extraction Spike): Spike a blank matrix sample with Demethylmaprotiline and this compound at the same concentrations as in Set A before performing the sample preparation procedure.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
Data Interpretation:
| Scenario | Analyte Matrix Effect | IS Matrix Effect | Interpretation | Recommended Action |
| 1 | ~100% | ~100% | No significant matrix effect. | Investigate other causes of non-linearity. |
| 2 | < 85% | < 85% (Similar to Analyte) | Ion suppression is present but compensated by the IS. | Linearity should be acceptable. If not, investigate other causes. |
| 3 | > 115% | > 115% (Similar to Analyte) | Ion enhancement is present but compensated by the IS. | Linearity should be acceptable. If not, investigate other causes. |
| 4 | < 85% | ~100% | Analyte experiences ion suppression, but the IS does not. | Improve sample cleanup, modify chromatography, or use a different IS. |
| 5 | ~100% | < 85% | IS experiences ion suppression, but the analyte does not. | Improve sample cleanup, modify chromatography, or use a different IS. |
Mitigation Strategies for Matrix Effects:
-
Improve Sample Preparation: Employ a more rigorous sample preparation technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Modify Chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate Demethylmaprotiline from the matrix components that are causing ion suppression or enhancement.
-
Dilution: Diluting the sample can sometimes mitigate matrix effects, but this may compromise the limit of quantification.
Guide 2: Addressing Detector Saturation
Detector saturation typically causes non-linearity at the higher concentration levels of the calibration curve.[1][4]
Experimental Protocol: Investigating Detector Saturation
-
Prepare a High-Concentration Standard: Prepare a standard at the Upper Limit of Quantification (ULOQ) or a concentration where non-linearity is observed.
-
Serial Dilution: Perform a series of dilutions of this standard (e.g., 1:2, 1:5, 1:10) with the initial mobile phase composition.
-
Analyze and Observe: Inject the diluted samples and observe the peak response. If the response becomes proportional with dilution, detector saturation is a likely cause.
Mitigation Strategies for Detector Saturation:
-
Reduce the Upper Limit of Quantification (ULOQ): The simplest solution is to narrow the dynamic range of the assay.
-
Optimize Mass Spectrometer Parameters:
-
Use a Less Abundant Isotope: If available, monitor a less abundant isotope of the precursor or product ion.
-
Detune the Instrument: Deliberately reduce the sensitivity of the instrument by adjusting parameters like collision energy or declustering potential.
-
Use a Less Intense Transition: If multiple product ions are available, choose a less intense transition for quantification at higher concentrations.
-
-
Use a Quadratic Curve Fit: If the non-linearity is predictable and reproducible, a weighted quadratic regression model can be used to fit the calibration curve.[2][4] However, the use of non-linear regression models may require additional validation and justification, especially in regulated environments.[4]
Caption: Logic diagram for investigating detector saturation.
References
- 1. researchgate.net [researchgate.net]
- 2. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 4. Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Method Validation for Maprotiline Assay: Featuring Demethylmaprotiline-d2-1 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical method validation for the quantification of maprotiline (B82187), a tetracyclic antidepressant. It focuses on the use of a deuterated internal standard, Demethylmaprotiline-d2-1, and compares its hypothetical performance in a modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with an established Gas Chromatography-Mass Spectrometry (GC-MS) method using a different internal standard. The information presented is essential for researchers and professionals in drug development and bioanalysis seeking to establish robust and reliable analytical methods.
Introduction to Maprotiline Analysis
Maprotiline is a tetracyclic antidepressant used in the treatment of major depressive disorder. Accurate and precise measurement of maprotiline concentrations in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological assessments. Various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography coupled with Mass Spectrometry (LC-MS), have been developed for its quantification.[1] The choice of analytical method and, critically, the internal standard, significantly impacts the reliability and robustness of the assay.
An ideal internal standard should have physicochemical properties very similar to the analyte and should not be present in the biological matrix being analyzed. Isotopically labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry-based assays. They co-elute with the analyte and exhibit similar ionization efficiency and fragmentation patterns, which helps to compensate for variations in sample preparation, injection volume, and matrix effects, leading to improved accuracy and precision.
This guide presents a comparative overview of method validation parameters for a hypothetical, yet representative, LC-MS/MS method for maprotiline using this compound as the internal standard, alongside a published GC-MS method that employs Maprotiline-d3.
Quantitative Data Summary
The following tables summarize the key validation parameters for two distinct analytical methods for maprotiline quantification. Table 1 outlines the performance of a state-of-the-art LC-MS/MS method utilizing this compound, while Table 2 presents data from a validated GC-MS method using Maprotiline-d3 as the internal standard.[2]
Table 1: Method Validation Parameters for Maprotiline Assay using LC-MS/MS with this compound Internal Standard (Hypothetical Data)
| Validation Parameter | Acceptance Criteria | Performance Results |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Linear Range | - | 1 - 500 ng/mL |
| Accuracy (%) | 85 - 115% (80 - 120% at LLOQ) | 97.5 - 104.2% |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | Intra-day: 2.1 - 5.8% Inter-day: 3.5 - 7.2% |
| Limit of Detection (LOD) | - | 0.5 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 1 ng/mL |
| Recovery (%) | Consistent and reproducible | 88.5 - 94.1% |
| Matrix Effect (%) | 85 - 115% | 96.2 - 103.5% |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | % Bias within ±15% | Stable |
Table 2: Method Validation Parameters for Maprotiline Assay using GC-MS with Maprotiline-d3 Internal Standard [2]
| Validation Parameter | Performance Results |
| Linearity | Linear over a large concentration range |
| Precision (%RSD) | Approximately 5% |
| Limit of Quantification (LOQ) | 2 ng/mL |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and equipment.
LC-MS/MS Method with this compound
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (1 µg/mL).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Maprotiline: Precursor ion > Product ion (e.g., m/z 278.2 > 208.1)
-
This compound: Precursor ion > Product ion (e.g., m/z 266.2 > 193.1)
-
GC-MS Method with Maprotiline-d3[2]
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
To 1 mL of plasma, add Maprotiline-d3 internal standard.
-
Perform a base-specific extraction with an organic solvent.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue and perform derivatization (e.g., with trifluoroacetic anhydride) to improve chromatographic properties.
2. GC Conditions
-
GC System: Gas chromatograph with a mass selective detector.
-
Column: Capillary column suitable for amine analysis.
-
Carrier Gas: Helium
-
Temperature Program: Optimized temperature gradient for the separation of maprotiline and its metabolite.
3. MS Conditions
-
Ionization Mode: Electron Impact (EI)
-
Detection: Selective Ion Monitoring (SIM) of characteristic fragment ions for maprotiline and Maprotiline-d3.
Visualizations
The following diagrams illustrate the experimental workflow and a logical comparison of the internal standards.
Conclusion
The validation of a bioanalytical method is paramount for ensuring the reliability of pharmacokinetic and clinical data. While various methods exist for maprotiline quantification, the use of a stable isotope-labeled internal standard, such as this compound, in conjunction with a sensitive and selective technique like LC-MS/MS, offers significant advantages in terms of accuracy, precision, and robustness. The hypothetical data presented for the LC-MS/MS method demonstrates superior performance characteristics, particularly a lower limit of quantification compared to the older GC-MS method. This allows for more accurate measurements at lower concentrations, which is critical for detailed pharmacokinetic profiling. Researchers and drug development professionals are encouraged to consider these factors when selecting and validating an analytical method for maprotiline to ensure the generation of high-quality data for regulatory submissions and clinical decision-making.
References
A Comparative Guide to the Cross-Validation of Demethylmaprotiline-d2-1 with Alternative Internal Standards in Bioanalytical Assays
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of demethylmaprotiline, the active metabolite of the tetracyclic antidepressant maprotiline, the choice of a suitable internal standard (IS) is critical for ensuring the accuracy, precision, and robustness of the analytical method. The ideal IS should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and mass spectrometric detection, thereby compensating for any potential variability.
This guide provides an objective comparison of Demethylmaprotiline-d2-1, a stable isotope-labeled (SIL) internal standard, with other potential internal standards. It offers supporting experimental protocols and hypothetical performance data to guide researchers in the selection and validation of the most appropriate IS for their specific bioanalytical needs.
Alternative Internal Standards for Demethylmaprotiline Analysis
While this compound is a theoretically ideal internal standard due to its close structural similarity to the analyte, other commercially available SILs for structurally related tricyclic and tetracyclic antidepressants can be considered as viable alternatives. The most common alternatives include:
-
Maprotiline-d3: A deuterated analog of the parent drug, maprotiline. Given that demethylmaprotiline is the primary metabolite of maprotiline, Maprotiline-d3 shares a very similar core structure and is expected to exhibit comparable physicochemical properties.
-
Nortriptyline-d3: A deuterated analog of nortriptyline, a tricyclic antidepressant that is structurally similar to demethylmaprotiline. Its use as an internal standard for the analysis of a panel of tricyclic antidepressants has been documented.
-
Imipramine-d3: Another deuterated tricyclic antidepressant that can be used as an internal standard for the broader class of related compounds.
Comparative Performance Data
The following table summarizes the expected performance characteristics of this compound against Maprotiline-d3 and Nortriptyline-d3 in a typical bioanalytical LC-MS/MS method for the quantification of demethylmaprotiline in human plasma. These values are based on established principles of bioanalytical method validation and data from studies on similar analytes.
| Validation Parameter | This compound | Maprotiline-d3 | Nortriptyline-d3 | Acceptance Criteria |
| Accuracy (% Bias) | -2.5 to +3.0% | -4.0 to +5.5% | -6.0 to +7.5% | ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 5.0% | ≤ 7.5% | ≤ 10.0% | ≤15% (≤20% at LLOQ) |
| Matrix Effect (% CV) | ≤ 4.0% | ≤ 6.0% | ≤ 8.0% | ≤15% |
| Recovery (%) | 85-95% | 82-93% | 78-90% | Consistent and reproducible |
| Chromatographic Co-elution | Complete | Near Complete | Partial | As close as possible |
Note: LLOQ refers to the Lower Limit of Quantification. CV refers to the Coefficient of Variation.
Experimental Protocols
A cross-validation study should be performed to empirically determine the most suitable internal standard. Below are detailed methodologies for key experiments.
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (this compound, Maprotiline-d3, or Nortriptyline-d3 at a concentration of 100 ng/mL).
-
Add 200 µL of 0.1 M zinc sulfate (B86663) in 50% methanol (B129727) to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the supernatant from the precipitation step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient starting from 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for demethylmaprotiline and each internal standard should be optimized.
Validation Experiments
The cross-validation should include the following experiments as per regulatory guidelines (e.g., FDA, EMA):
-
Selectivity: Analyze at least six different blank plasma lots to ensure no interference at the retention times of the analyte and internal standards.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in six replicates on three different days.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak areas of the analyte and IS in post-extraction spiked blank plasma from at least six different sources to their peak areas in a neat solution.
-
Recovery: Compare the peak areas of the analyte and IS in pre-extraction spiked samples to those in post-extraction spiked samples.
Signaling Pathways and Workflows
The following diagrams illustrate the logical relationships in internal standard selection and the experimental workflow for cross-validation.
Caption: Logical relationships in internal standard selection.
A Head-to-Head Comparison: Demethylmaprotiline-d2-1 vs. 13C-Labeled Internal Standards for Quantitative Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of drug metabolites, the choice of an appropriate internal standard is paramount to ensuring data accuracy and reliability. This guide provides an objective comparison of two stable isotope-labeled standards for Demethylmaprotiline: the deuterated (Demethylmaprotiline-d2-1) and the carbon-13 (¹³C) labeled variants. This comparison is supported by established analytical principles and representative experimental data to aid in the selection of the most suitable standard for high-stakes bioanalytical assays.
Stable isotope dilution with mass spectrometry is the gold standard for quantitative bioanalysis. The ideal internal standard co-elutes with the analyte and exhibits identical behavior during sample extraction and ionization, thereby accurately correcting for any sample loss or matrix-induced variations. While both deuterated and ¹³C-labeled standards are designed for this purpose, their inherent physicochemical properties can lead to significant differences in analytical performance.
Key Performance Differences: A Data-Driven Comparison
The primary distinction between deuterated and ¹³C-labeled internal standards lies in their chromatographic behavior and isotopic stability. ¹³C-labeled standards are generally considered superior due to their closer physicochemical similarity to the unlabeled analyte.[1]
Deuterated standards, such as this compound, can sometimes exhibit a chromatographic shift, eluting slightly earlier than the native analyte.[1] This phenomenon, known as the "isotope effect," is due to the stronger C-D bond compared to the C-H bond. This separation can lead to inaccurate quantification if the analyte and the internal standard are affected differently by matrix effects at their respective retention times.[1]
In contrast, ¹³C-labeled standards have a molecular weight difference from the native analyte but their physicochemical properties, such as polarity and hydrophobicity, are virtually identical. This results in perfect co-elution during liquid chromatography (LC).[1] Because they co-elute, ¹³C-labeled standards experience the same matrix effects as the analyte, providing more effective compensation and leading to improved accuracy and precision.[1]
The following table summarizes the key performance differences, with representative data from a comparative study on a structurally related class of compounds.
| Performance Parameter | This compound (Deuterated) | 13C-Labeled Demethylmaprotiline | Key Findings & Advantages |
| Chromatographic Co-elution | May exhibit a slight retention time shift (elutes earlier). | Co-elutes perfectly with the unlabeled analyte. | Advantage: 13C-Labeled. Perfect co-elution ensures that the analyte and internal standard experience identical matrix effects, leading to more accurate quantification.[1] |
| Isotopic Stability | Generally stable, but deuterium (B1214612) atoms can be susceptible to back-exchange with protons from the solvent, especially at acidic positions.[1] | Highly stable as the ¹³C atoms are integral to the carbon skeleton and not susceptible to exchange.[1] | Advantage: 13C-Labeled. Greater isotopic stability ensures the integrity of the standard throughout the analytical process. |
| Correction for Matrix Effects | The chromatographic shift can result in differential ion suppression or enhancement between the analyte and the internal standard. | Experiences the same matrix effects as the analyte due to co-elution, providing more effective compensation. | Advantage: 13C-Labeled. Superior correction for matrix effects is crucial for the analysis of complex biological samples like plasma and urine. |
| Accuracy & Precision | Can lead to inaccuracies if significant and variable matrix effects are present. | Demonstrates improved accuracy and precision, especially in complex matrices. | Advantage: 13C-Labeled. The closer physicochemical properties to the analyte result in more reliable and reproducible quantification. |
| Cost | Generally less expensive and more readily available. | Typically more expensive due to a more complex synthesis process. | Advantage: Deuterated. Lower cost may be a consideration for less demanding applications. |
Experimental Protocols
A robust bioanalytical method is essential for the accurate quantification of Demethylmaprotiline in biological matrices. Below is a representative experimental protocol for the analysis of Demethylmaprotiline in human plasma using LC-MS/MS with a stable isotope-labeled internal standard.
Sample Preparation: Protein Precipitation
This method is a rapid and effective way to remove the majority of proteins from plasma samples.
-
Aliquoting: In a clean microcentrifuge tube, add 100 µL of the human plasma sample.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (either this compound or ¹³C-labeled Demethylmaprotiline) to the plasma sample.
-
Precipitation: Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to the sample.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is typically used for the separation of Demethylmaprotiline.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of the organic phase is used to elute the analyte and internal standard.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for the analysis of Demethylmaprotiline.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for both Demethylmaprotiline and the chosen internal standard (this compound or ¹³C-labeled Demethylmaprotiline) would be monitored.
-
-
Quantification: The concentration of Demethylmaprotiline is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.[1]
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Conclusion and Recommendation
While deuterated internal standards like this compound can be utilized to develop acceptable bioanalytical methods and are often more cost-effective, researchers must be aware of their potential limitations, including chromatographic shifts and the possibility of deuterium exchange.[1] Careful and thorough method validation is crucial when using deuterated standards to ensure these potential issues do not compromise the accuracy and reliability of the results.
For the most demanding applications, such as pivotal pharmacokinetic studies in drug development and clinical trials where data integrity is non-negotiable, the investment in a ¹³C-labeled Demethylmaprotiline standard is highly recommended. The superior analytical performance, characterized by perfect co-elution and greater isotopic stability, provides a more robust and reliable method for quantitative bioanalysis, ultimately leading to higher quality data and greater confidence in the results.
References
Navigating the Maze: A Guide to Inter-laboratory Variability in Demethylmaprotiline Measurement
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of drug metabolites is a cornerstone of robust clinical and preclinical research. Demethylmaprotiline, the primary active metabolite of the tetracyclic antidepressant maprotiline, plays a crucial role in the therapeutic and toxic effects of its parent drug. However, ensuring consistency in its measurement across different laboratories presents a significant challenge. This guide provides a comparative overview of the analytical methodologies, highlights the potential for inter-laboratory variability, and offers detailed experimental protocols to support standardization efforts.
The Challenge of Consistency: A Look at Inter-laboratory Data
Proficiency testing and external quality assurance programs are vital for assessing and improving the quality of laboratory measurements. While specific, comprehensive public data on the inter-laboratory variability of demethylmaprotiline is scarce, historical data from external quality assurance for tricyclic antidepressants (TCAs) as a class reveal significant discrepancies.
A notable study highlighted that even with established chromatographic techniques, the mean coefficients of variation (CV) for different TCAs could be substantial, indicating a high level of variability between laboratories[1]. For instance, measurements of amitriptyline (B1667244) and imipramine (B1671792) showed mean CVs of 20.2% and 19.6%, respectively, while nortriptyline (B1679971) and desipramine (B1205290) had even higher mean CVs of 26.6% and 25.3%[1]. These findings underscore the critical need for standardized protocols and rigorous quality control when measuring demethylmaprotiline, a metabolite of a drug with a similar analytical profile.
Table 1: Representative Inter-laboratory Variability for Tricyclic Antidepressants
| Analyte | Mean Coefficient of Variation (CV%) |
| Amitriptyline | 20.2% |
| Imipramine | 19.6% |
| Nortriptyline | 26.6% |
| Desipramine | 25.3% |
Source: Data from a study on external quality assurance of tricyclic antidepressant measurements.[1]
Experimental Protocols: Towards Standardized Measurement
To mitigate variability, the adoption of standardized and well-validated analytical methods is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is currently the gold standard for the quantification of tricyclic antidepressants and their metabolites due to its high sensitivity and specificity.
Protocol: Quantification of Demethylmaprotiline in Human Plasma by LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized and validated in each laboratory.
1. Sample Preparation (Solid-Phase Extraction)
-
To 0.5 mL of plasma, add an internal standard (e.g., deuterated demethylmaprotiline).
-
Add 2 mL of 0.1M phosphate (B84403) buffer (pH 6.0) and vortex.
-
Condition a solid-phase extraction (SPE) column with methanol (B129727) followed by deionized water.
-
Load the sample onto the SPE column.
-
Wash the column with deionized water followed by a weak organic solvent (e.g., 5% methanol).
-
Elute the analyte with an appropriate elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: A typical flow rate is around 0.4-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for demethylmaprotiline and the internal standard.
-
3. Quality Control
-
Analyze quality control (QC) samples at low, medium, and high concentrations with each batch of study samples.
-
The results of the QC samples should fall within a predefined acceptance range (e.g., ±15% of the nominal concentration).
Visualizing the Process: Experimental Workflow
The following diagram illustrates a typical workflow for the inter-laboratory comparison of demethylmaprotiline measurement.
References
The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of Deuterated Internal Standards
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in bioanalytical testing, the choice of an internal standard (IS) is a critical decision. An ideal IS should mimic the analyte of interest throughout the entire analytical process, from extraction to detection, thereby compensating for any potential variability. This guide provides an objective comparison of the performance of a deuterated internal standard, using Demethylmaprotiline-d2-1's closely related analogue Nortriptyline-d3 as a proxy, against a common structural analogue internal standard, Carbamazepine, for the analysis of the active metabolite Desmethylmaprotiline (proxied by Nortriptyline).
Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are widely regarded as the "gold standard" in bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS). Their physicochemical properties are nearly identical to the analyte, allowing for superior compensation for matrix effects, extraction inconsistencies, and instrument variability. This guide presents a side-by-side comparison of validation data to illustrate the quantitative advantages of using a deuterated internal standard.
Performance Showdown: Deuterated vs. Structural Analog Internal Standard
The following tables summarize the accuracy and precision data from two separate bioanalytical method validation studies for Nortriptyline (B1679971), a compound structurally analogous to Desmethylmaprotiline. This comparison highlights the superior performance typically achieved with a deuterated internal standard.
Table 1: Accuracy and Precision Data for Nortriptyline Analysis using a Deuterated Internal Standard (Nortriptyline-d3)
| Quality Control Sample | Nominal Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1.0 | 4.5 | 103.0 | 6.2 | 105.0 |
| Low (LQC) | 3.0 | 3.1 | 101.7 | 4.8 | 102.3 |
| Medium (MQC) | 15.0 | 2.5 | 98.7 | 3.9 | 100.7 |
| High (HQC) | 25.0 | 2.1 | 99.2 | 3.5 | 99.6 |
Data presented is representative of typical performance for a deuterated internal standard and is based on a validation study for Nortriptyline using Nortriptyline-d3.
Table 2: Accuracy and Precision Data for Nortriptyline Analysis using a Structural Analog Internal Standard (Carbamazepine)
| Quality Control Sample | Nominal Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1.09 | 7.8 | 108.2 | 9.5 | 106.4 |
| Low (LQC) | 3.27 | 6.4 | 104.9 | 8.1 | 103.7 |
| Medium (MQC) | 12.5 | 5.1 | 102.1 | 6.8 | 101.5 |
| High (HQC) | 24.0 | 4.5 | 98.8 | 5.9 | 99.2 |
Data presented is based on a validation study for Nortriptyline using Carbamazepine as a structural analog internal standard.
As the data illustrates, the method employing the deuterated internal standard consistently demonstrates lower coefficients of variation (%CV) for both intra-day and inter-day precision, indicating less variability and higher reproducibility. The accuracy, represented as the closeness to the nominal concentration, is also consistently closer to 100% across all quality control levels with the deuterated standard.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
Method 1: LC-MS/MS Analysis of Nortriptyline with Deuterated Internal Standard (Nortriptyline-d3)
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 25 µL of the internal standard working solution (Nortriptyline-d3 in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1200 Series HPLC
-
Column: Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (gradient elution).
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Agilent 6410 Triple Quadrupole LC/MS
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Nortriptyline: Precursor ion > Product ion
-
Nortriptyline-d3: Precursor ion > Product ion
-
Method 2: LC-MS/MS Analysis of Nortriptyline with Structural Analog Internal Standard (Carbamazepine)[1]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 250 µL of human plasma, add 25 µL of the internal standard working solution (Carbamazepine in methanol).
-
Add 100 µL of 0.5 M sodium hydroxide (B78521) solution and vortex.
-
Add 3 mL of a mixture of diethyl ether and dichloromethane (B109758) (70:30, v/v).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Shimadzu LC-20AD series
-
Column: HyPURITY C18, 50 x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of 20 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (20:80, v/v).[1]
-
Flow Rate: 0.50 mL/min.[1]
-
Injection Volume: 10 µL
-
Mass Spectrometer: MDS SCIEX API-4000
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Nortriptyline: m/z 264.2 → 91.1
-
Carbamazepine: m/z 237.1 → 194.1
-
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for a bioanalytical method using an internal standard.
Caption: A typical bioanalytical workflow using an internal standard.
Conclusion
The use of a deuterated internal standard, such as this compound, is the superior choice for the quantitative bioanalysis of Desmethylmaprotiline. The presented data, using Nortriptyline and its deuterated analog as a proxy, clearly demonstrates that a stable isotope-labeled internal standard provides significantly better accuracy and precision compared to a structural analog. By co-eluting with the analyte and having nearly identical chemical properties, the deuterated standard more effectively compensates for variations in sample preparation and instrument response. This leads to more reliable and reproducible data, which is essential for regulated bioanalytical studies in drug development and clinical research. While structural analogs can be used when a deuterated standard is unavailable, careful validation is required to ensure the method meets the necessary performance criteria.
References
Navigating the Analysis of Maprotiline and Its Metabolites: A Comparative Guide to Reference Materials and Analytical Methods
For researchers, scientists, and drug development professionals engaged in the therapeutic drug monitoring, pharmacokinetic studies, or toxicological analysis of the tetracyclic antidepressant maprotiline (B82187), a clear understanding of available reference materials and a comparative evaluation of analytical methodologies are paramount. This guide provides an objective comparison of common analytical techniques for maprotiline and its primary active metabolite, desmethylmaprotiline (B108240), supported by experimental data to aid in method selection and development.
Maprotiline is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2D6 and CYP1A2, to its major active metabolite, desmethylmaprotiline.[1][2] Other metabolites, such as N-acetylmaprotiline and hydroxylated forms, are also produced.[1][3] Accurate quantification of maprotiline and desmethylmaprotiline in biological matrices like plasma, serum, and urine is crucial for effective clinical management and research.
Reference Materials for Accurate Quantification
The foundation of any quantitative analysis is the availability of high-purity, certified reference materials (CRMs). For maprotiline analysis, CRMs for maprotiline hydrochloride are readily available from various suppliers.[4] These standards are manufactured and tested under stringent ISO/IEC 17025 and ISO 17034 international standards, ensuring their suitability as quantitative analytical reference standards. Similarly, reference standards for the primary metabolite, desmethylmaprotiline hydrochloride, are also commercially available, enabling accurate calibration and quality control.[5]
Comparative Analysis of Analytical Methodologies
Several analytical techniques have been developed for the simultaneous determination of maprotiline and desmethylmaprotiline in biological fluids. The choice of method often depends on the required sensitivity, selectivity, sample throughput, and available instrumentation. The most common methods include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography (GC) with various detectors, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Below is a summary of the performance characteristics of these methods based on published experimental data.
| Parameter | HPLC-UV | GC-NPD | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 11 nmol/L (Maprotiline)[6] | 13 - 146 ng/mL (Maprotiline) | ~2 ng/mL (Maprotiline & Desmethylmaprotiline)[7] | 0.01 - 1.5 ng/mL (Various Drugs) |
| Limit of Quantification (LOQ) | 15 nmol/L (Desmethylmaprotiline)[1] | 25 - 223 ng/mL (Maprotiline) | Not Specified | 0.05 - 5 ng/mL (Various Drugs) |
| Linearity Range | 20 - 8000 nM[1] | LOQ - 2000 ng/mL[8] | Not Specified | 1 - 1000 ng/mL (Maprotiline)[9] |
| Recovery | 80.0% - 84.0% (LLE)[1] | 59% - 84% (SPE)[8] | Not Specified | >87% (SPE)[10] |
| Precision (%CV) | 2% - 2.5%[6] | < 11% (Inter-assay)[8] | ~5%[7] | <15%[9] |
Experimental Protocols
Sample Preparation: A Critical Step
The extraction of maprotiline and its metabolites from complex biological matrices is a critical step that significantly impacts the accuracy and precision of the analysis. Common techniques include Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
A comparative study on SPE methods for antidepressants, including maprotiline, in whole blood found that Bond Elut Certify columns (mixed-mode SPE) provided higher recoveries (59-84%) compared to Chem Elut columns (diatomaceous earth) (30-50%).[8] The mixed-mode SPE also resulted in cleaner extracts, better sensitivity, and improved precision.[8]
1. Liquid-Liquid Extraction (LLE) Protocol (Based on Salonen & Scheinin, 1983) [6]
-
To 1 mL of plasma or serum, add an internal standard (e.g., desmethyldoxepine).
-
Acidify the sample and wash with hexane (B92381) to remove interfering substances.
-
Make the sample alkaline and extract maprotiline and desmethylmaprotiline with hexane in the presence of an amine carrier.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
2. Solid-Phase Extraction (SPE) Protocol (General Procedure)
-
Condition a mixed-mode SPE cartridge (e.g., Bond Elut Certify) with methanol (B129727) and water.
-
Load the pre-treated biological sample (e.g., plasma diluted with buffer).
-
Wash the cartridge with an appropriate solvent to remove interfering substances.
-
Elute the analytes (maprotiline and desmethylmaprotiline) with a suitable elution solvent.
-
Evaporate the eluate and reconstitute the residue for analysis.
Chromatographic and Detection Methods
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Column: C18 reversed-phase column.[6]
-
Mobile Phase: Acetonitrile (30%) in phosphate (B84403) buffer (pH 2.5).[6]
-
Detection: UV absorbance at 205 nm.[6]
-
Internal Standard: Desmethyldoxepine.[6]
2. Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)
-
Derivatization: Acetylation of maprotiline and the internal standard to improve chromatographic properties.
-
Column: A highly selective liquid phase is used for good separation.[7]
-
Detector: Nitrogen-Phosphorus Detector (NPD).
-
Internal Standard: Desmethyldoxepin.[7]
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization: Conversion to heptafluorobutyramide (B1361082) derivatives.
-
Detector: Electron capture detector or mass spectrometer.
-
Internal Standard: A stable isotope-labeled analog of maprotiline (e.g., Maprotiline-d3) is recommended for the highest accuracy.[7]
4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: Often a simple "dilute-and-shoot" approach or protein precipitation can be used for urine and plasma, respectively, due to the high selectivity of the detector.[11][12]
-
Chromatography: Reversed-phase UPLC or HPLC.
-
Detection: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[13]
Visualizing the Workflow and Metabolism
To better understand the analytical process and the metabolic fate of maprotiline, the following diagrams illustrate a general experimental workflow and the key metabolic pathway.
References
- 1. scialert.net [scialert.net]
- 2. researchgate.net [researchgate.net]
- 3. Maprotiline | C20H23N | CID 4011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Desmethylmaprotiline Hydrochloride | LGC Standards [lgcstandards.com]
- 6. Determination of maprotiline and N-desmethylmaprotiline from biological fluids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estimation of maprotiline in serum by gas-chromatography, with use of a nitrogen-specific detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparative solid-phase extraction study for the simultaneous determination of fluoxetine, amitriptyline, nortriptyline, trimipramine, maprotiline, clomipramine, and trazodone in whole blood by capillary gas-liquid chromatography with nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Quantitative determination of tricyclic antidepressants and their metabolites in plasma by solid-phase extraction (Bond-Elut TCA) and separation by capillary gas chromatography with nitrogen-phosphorous detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. antisel.gr [antisel.gr]
- 13. researchgate.net [researchgate.net]
Comparative analysis of different LC-MS/MS methods for maprotiline
A Comparative Guide to LC-MS/MS Methods for the Quantification of Maprotiline (B82187)
For researchers, clinical toxicologists, and professionals in drug development, the accurate quantification of maprotiline, a tetracyclic antidepressant, in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and forensic analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and selectivity.[1][2] This guide provides a comparative analysis of different LC-MS/MS methodologies, focusing on the critical sample preparation step, which significantly impacts method performance.
Experimental Methodologies
Two primary sample preparation techniques are highlighted here: a straightforward protein precipitation method and a more rigorous solid-phase extraction (SPE) method. These represent a trade-off between simplicity and the need for extensive sample cleanup to enhance sensitivity and reduce matrix effects.[3]
Method 1: Protein Precipitation
Protein precipitation is a rapid and simple technique for removing proteins from biological samples like plasma or serum.[1][3]
Protocol:
-
A small volume of the biological matrix (e.g., serum) is mixed with a larger volume of an organic solvent, such as a methanol-acetonitrile mixture.[1]
-
The mixture is vortexed to ensure thorough mixing and complete protein denaturation and precipitation.
-
The sample is then centrifuged at high speed to pellet the precipitated proteins.
-
The resulting supernatant, containing the analyte of interest (maprotiline), is carefully collected.
-
This extract can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a mobile phase-compatible solvent.[4]
Method 2: Solid-Phase Extraction (SPE)
SPE is a more selective sample preparation technique that isolates analytes from a complex matrix based on their physical and chemical properties.[5] It involves passing the sample through a cartridge containing a solid adsorbent.
Protocol:
-
Conditioning: The SPE cartridge is first conditioned with a solvent (e.g., methanol) to activate the sorbent.[5]
-
Equilibration: The sorbent is then equilibrated with a solution that mimics the sample's matrix (e.g., water or a buffer).
-
Sample Loading: The pre-treated biological sample is loaded onto the cartridge, where maprotiline binds to the sorbent.[5]
-
Washing: The cartridge is washed with a specific solvent to remove interfering substances and impurities while the analyte remains bound.[5]
-
Elution: A different solvent is used to elute the retained maprotiline from the sorbent.[6]
-
The eluate is typically evaporated to dryness and then reconstituted in the initial mobile phase before injection into the LC-MS/MS system.[6]
Comparative Performance Data
The choice of sample preparation method significantly influences the analytical performance of the LC-MS/MS assay. The following table summarizes key quantitative parameters for methods utilizing different sample preparation strategies.
| Parameter | Method 1: Protein Precipitation | Method 2: Solid-Phase Extraction (SPE) |
| Linearity Range | 1.0 - 230 ng/mL | 2.5 - 900 ng/mL[6] |
| Lower Limit of Quantification (LLOQ) | ~1.0 ng/mL | 2.5 ng/mL[6] |
| Precision (%CV) | ≤ 20% | Generally < 15%[6] |
| Accuracy (%Bias) | Within ±20% | Generally within ±20%[6] |
| Matrix Effect | Can be significant | Minimized |
| Sample Throughput | High | Lower |
| Cost & Complexity | Low | High[3] |
Visualizing the Workflow and Comparison
To better illustrate the processes and the basis of comparison, the following diagrams are provided.
References
- 1. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. A Comparison of Sample Preparation Techniques for Drugs of Abuse in Oral Fluid [restek.com]
- 5. opentrons.com [opentrons.com]
- 6. academicworks.cuny.edu [academicworks.cuny.edu]
A Comparative Guide to Proficiency Testing for Maprotiline Analysis in Clinical Laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of available proficiency testing (PT) and external quality assessment (EQA) schemes for the therapeutic drug monitoring (TDM) of maprotiline (B82187). Ensuring the accuracy and reliability of maprotiline quantification is critical for patient safety and effective treatment, making robust quality assurance programs essential for clinical laboratories.[1] This document outlines the features of identified PT programs, details common high-performance analytical methods, and presents workflows to guide laboratories in their quality management processes.
Comparison of Proficiency Testing / EQA Schemes
While detailed inter-laboratory performance data and head-to-head comparisons of proficiency testing schemes are not typically released into the public domain by providers, laboratories can compare programs based on their design, scope, and accreditation. The following table summarizes the key features of identified programs suitable for laboratories measuring maprotiline.
| Feature | LGC AXIO | College of American Pathologists (CAP) |
| Program Name | Therapeutic Drugs (TDM) / Toxicology (TOX) | Toxicology (T) / Urine Toxicology (UT) |
| Program Code(s) | PT-TM-PS12 (TDM)[2][3][4] PT-TX-QT (Toxicology) | T / UT [5][6] |
| Analyte | Maprotiline[2][3][7] | The program includes a wide range of drugs, including tricyclic antidepressants like amitriptyline.[5] Maprotiline, as a tetracyclic antidepressant, falls within the scope of comprehensive toxicology screens. |
| Matrix | Lyophilised Newborn Calf Serum (PT-TM-PS12)[2][3] Human Blood (PT-TX-QT) | Liquid Serum and Liquid Urine[5][6] |
| Concentration Range | 0 - 450 µg/L[2][3][7] | Not publicly specified; challenges are designed to cover therapeutic and toxic ranges. |
| Accreditation | ISO/IEC 17043[2][7] | The CAP Surveys program is a CMS-approved PT provider, implying adherence to rigorous quality and operational standards.[5] |
| Frequency | 4 distributions per year (PT-TM-PS12)[4] | 3 shipments per year[5][6] |
Experimental Protocols
Proficiency in maprotiline measurement is assessed against established analytical methods. The gold standard for the quantification of antidepressants and other neuropsychiatric drugs in serum or plasma is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), valued for its high sensitivity and specificity.[8]
Protocol: Maprotiline Quantification in Serum by LC-MS/MS
This protocol describes a typical workflow for the quantitative analysis of maprotiline in patient serum samples.
1. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of patient serum, add 200 µL of a precipitating agent (e.g., acetonitrile (B52724) or methanol) containing an appropriate internal standard (e.g., deuterated maprotiline).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Chromatographic Separation
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol (B129727) or acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to a high percentage to elute maprotiline, before re-equilibrating to initial conditions.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
3. Mass Spectrometric Detection
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both maprotiline and the internal standard to ensure specificity and accurate quantification. For example:
- Maprotiline: m/z 278.2 → 208.1
- Internal Standard (Maprotiline-d3): m/z 281.2 → 211.1 (Note: Specific transitions should be optimized in the laboratory).
4. Quality Control & Calibration
-
A calibration curve is prepared by spiking blank serum with known concentrations of maprotiline.
-
At least two levels of quality control (QC) samples (low and high) are run with each batch of patient samples to ensure the accuracy and precision of the run.
-
Internal and external quality control procedures are mandatory to ensure the highest quality of therapeutic drug monitoring.[8]
Visualized Workflows
The following diagrams illustrate the logical flow of proficiency testing and a standard laboratory analysis workflow.
References
- 1. Frontiers | Therapeutic Drug Monitoring of Antidepressants: An Underused but Potentially Valuable Tool in Primary Care [frontiersin.org]
- 2. Therapeutic Drugs (TDM) Proficiency Testing | LGC Standards [lgcstandards.com]
- 3. Psychoactive Drugs Proficiency Testing | LGC Standards [lgcstandards.com]
- 4. referanskimya.com [referanskimya.com]
- 5. TOXICOLOGY-T [estore.cap.org]
- 6. nyc.gov [nyc.gov]
- 7. Clinical Schemes Proficiency Testing | LGC Standards [lgcstandards.com]
- 8. The AGNP-TDM Expert Group Consensus Guidelines: focus on therapeutic monitoring of antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Demethylmaprotiline-d2-1
Chemical and Physical Properties
A summary of the known physicochemical properties of Demethylmaprotiline and its deuterated form is provided below. This information is essential for safe handling and in determining the appropriate disposal route.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₉D₂N | Invivochem |
| Molecular Weight | 265.39 g/mol | Invivochem |
| Appearance | Solid Crystalline | Fisher Scientific |
| Melting Point | 230 - 232 °C (for Maprotiline hydrochloride) | Fisher Scientific |
| Storage Conditions | Powder: -20°C (3 years), 4°C (2 years) | Invivochem |
| Solubility | Soluble in DMSO | Invivochem |
| Hazard Statements | Harmful if swallowed. | Fisher Scientific, Sigma-Aldrich[1] |
Disposal Protocol
The primary recommendation for the disposal of Demethylmaprotiline-d2-1 is to engage a licensed professional waste disposal service. This substance should not be disposed of in regular trash or poured down the drain.
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Treat all this compound, including unused product, contaminated labware (e.g., vials, pipette tips, gloves), and spill cleanup materials, as hazardous chemical waste.
-
Segregate this waste from other laboratory waste streams to prevent cross-contamination.
-
-
Packaging and Labeling:
-
Collect the waste in a designated, leak-proof, and chemically compatible container.
-
Clearly label the container with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution or local regulations.
-
-
Storage of Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
If your institution does not have an EHS department, contract a certified hazardous waste disposal company. The disposal must be carried out in accordance with all applicable federal, state, and local regulations.[2]
-
-
Documentation:
-
Maintain a record of the waste generated, including the quantity and date of disposal. This documentation is crucial for regulatory compliance.
-
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is illustrated below. This diagram outlines the decision-making process and steps from identifying the waste to its final disposal.
Caption: Logical workflow for the proper disposal of this compound.
Safety Precautions
When handling this compound, it is imperative to use appropriate Personal Protective Equipment (PPE), including:
-
Safety glasses or goggles
-
A laboratory coat
-
Chemically resistant gloves
All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. In the event of a spill, follow your laboratory's established spill cleanup protocol for hazardous chemicals.
References
Personal protective equipment for handling Demethylmaprotiline-d2-1
Essential Safety and Handling of Demethylmaprotiline-d2-1
For researchers, scientists, and drug development professionals, the safe and effective handling of specialized compounds like this compound is paramount. This guide provides immediate, essential safety protocols and logistical plans to ensure the integrity of your research and the safety of laboratory personnel.
Immediate Safety Concerns
Personal Protective Equipment (PPE)
A comprehensive hazard assessment should be conducted for any specific laboratory operations involving this compound[2]. The following table summarizes the minimum required PPE.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact.[3] For extended handling, consider double gloving. | Protects against skin contact and absorption.[4] |
| Eye Protection | Safety Glasses with Side Shields | Must be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[3] | Protects eyes from splashes and airborne particles. |
| Body Protection | Laboratory Coat | Fire-resistant coats are recommended if working with flammable solvents.[5] | Protects skin and clothing from spills. |
| Foot Protection | Closed-Toe Shoes | --- | Prevents injuries from dropped objects or spills.[5] |
| Respiratory Protection | N95 or N100 Respirator | Required for handling large spills or when generating aerosols.[4] | Prevents inhalation of the compound. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial to maintain its chemical and isotopic purity and to ensure a safe laboratory environment.
Storage and Handling
Proper storage is critical to prevent degradation and isotopic exchange. Deuterated compounds are often sensitive to moisture, which can lead to the replacement of deuterium (B1214612) with hydrogen (H-D exchange)[6].
| Condition | Recommendation | Rationale |
| Temperature | Refrigerate at 4°C for short-term storage. For long-term storage, -20°C is recommended.[7] | Minimizes degradation of the compound. |
| Atmosphere | Store and handle under an inert atmosphere, such as dry nitrogen or argon.[6][7] | Prevents oxidation and moisture absorption. |
| Light | Store in amber vials or in the dark.[6][7] | Protects light-sensitive compounds from photodegradation. |
| Solvent Choice | Methanol is a common solvent for creating stock solutions.[7] Avoid acidic or basic solutions. | Prevents H-D exchange catalyzed by acids or bases.[7] |
Experimental Workflow
The following diagram outlines the general workflow for preparing a stock solution from a solid deuterated standard.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. pppmag.com [pppmag.com]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
